Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate Synthesis Pathway: A Comprehensive Technical Guide
Executive Summary Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and drug development. Its structural architecture—com...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and drug development. Its structural architecture—comprising a cyclopropyl group for metabolic stability, a thiazole core for hydrogen bonding, and orthogonal reactive sites (a C5-bromide and a C4-ester)—makes it an ideal intermediate for cross-coupling reactions and the synthesis of complex active pharmaceutical ingredients (APIs), such as CXCR3 modulators[1].
This technical guide details a robust, two-step synthetic pathway optimized for high yield, regioselectivity, and scalability. The methodology leverages a classical Hantzsch thiazole cyclization followed by a regioselective electrophilic aromatic bromination.
Mechanistic Pathway Analysis
As a foundational principle in process chemistry, understanding the mechanistic causality behind each synthetic step is critical for troubleshooting and optimization.
Step 1: Hantzsch Thiazole Cyclization
The construction of the thiazole core is achieved via the Hantzsch synthesis, reacting cyclopropanecarbothioamide with ethyl bromopyruvate[2].
Nucleophilic Attack: The highly polarizable sulfur atom of the thioamide acts as a soft nucleophile, attacking the electrophilic
-carbon of ethyl bromopyruvate and displacing the bromide leaving group. This forms an -thio-ketone intermediate.
Cyclization & Aromatization: The primary amine of the thioamide moiety undergoes intramolecular nucleophilic addition to the adjacent ketone carbonyl, forming a 5-membered hydroxythiazoline ring. Subsequent thermally-driven dehydration yields the fully aromatic intermediate, ethyl 2-cyclopropylthiazole-4-carboxylate[1]. The use of a protic solvent like ethanol facilitates proton transfer during this dehydration step.
Step 2: Regioselective Electrophilic Bromination
The functionalization of the thiazole ring requires precise regiocontrol. The intermediate ethyl 2-cyclopropylthiazole-4-carboxylate is subjected to electrophilic aromatic substitution[3].
Regioselectivity: The thiazole ring possesses uneven
-electron density. The ethyl carboxylate group at the C4 position is strongly electron-withdrawing, deactivating the adjacent positions. However, the C5 position remains the most nucleophilic and sterically accessible site for electrophilic attack[4].
Reagent Selection: N-bromosuccinimide (NBS) is selected over elemental bromine (Br
). NBS provides a controlled, low steady-state concentration of the bromonium ion (Br). This prevents radical-mediated ring-opening of the sensitive cyclopropyl moiety and avoids the generation of stoichiometric hydrobromic acid (HBr), which could prematurely hydrolyze the C4-ester[5].
Experimental Protocols (Self-Validating Systems)
The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure scientific trustworthiness and reproducibility.
Protocol A: Synthesis of Ethyl 2-cyclopropylthiazole-4-carboxylate
Setup: Equip a 500 mL, three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
Reagent Addition: Charge the flask with cyclopropanecarbothioamide (10.0 g, 98.8 mmol) and anhydrous ethanol (150 mL). Stir to achieve a uniform suspension.
Electrophile Introduction: Add ethyl bromopyruvate (19.3 g, 98.8 mmol) dropwise over 10 minutes at room temperature[2]. Causality: Dropwise addition controls the initial exothermic thioalkylation.
Cyclization: Heat the reaction mixture to reflux (78 °C) for 3 hours.
IPC: Monitor reaction completion via LC-MS or TLC (Hexanes/EtOAc 3:1). The disappearance of the thioamide indicates completion.
Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Resuspend the crude hydrobromide salt in ethyl acetate (200 mL) and neutralize by washing with saturated aqueous NaHCO
(2 x 100 mL). Causality: Neutralization frees the basic thiazole nitrogen, partitioning the product into the organic layer.
Isolation: Dry the organic layer over anhydrous Na
SO, filter, and concentrate to afford the intermediate as a pale yellow oil.
Protocol B: Synthesis of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate
Setup: In a 250 mL round-bottom flask, dissolve the crude ethyl 2-cyclopropylthiazole-4-carboxylate (15.0 g, ~76.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (75 mL).
Cooling: Cool the solution to 0 °C using an ice-water bath to suppress kinetic side reactions.
Bromination: Add N-bromosuccinimide (NBS) (14.2 g, 79.8 mmol, 1.05 eq) portion-wise over 15 minutes[5]. Causality: Portion-wise addition prevents localized thermal spikes that could lead to over-bromination.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
Quenching: Terminate the reaction by adding 10% aqueous sodium thiosulfate (Na
SO) (50 mL). Causality: Thiosulfate instantly reduces unreacted NBS and trace Br to inert bromide salts, preventing oxidative degradation during concentration.
Extraction: Extract the aqueous mixture with dichloromethane (DCM) (3 x 75 mL). Wash the combined organic layers extensively with water (3 x 100 mL) and brine (50 mL) to remove the DMF solvent.
Purification: Dry over Na
SO, concentrate, and purify via silica gel flash chromatography (0-20% EtOAc in Hexanes) to yield the final product.
Quantitative Data & Yield Optimization
The choice of bromination conditions significantly impacts the final yield and purity. Table 1 summarizes the optimization data validating the use of NBS in DMF.
Table 1: Optimization of C5-Bromination Conditions
Brominating Agent
Solvent
Temp (°C)
Time (h)
Yield (%)
Purity (LC-MS)
Mechanistic Observation
Br (1.1 eq)
AcOH
RT
2
68%
92%
Rapid reaction, but HBr byproduct causes partial ester hydrolysis.
NBS (1.05 eq)
DCM
Reflux
5
75%
95%
Slower reaction; requires heating. Good functional group tolerance[5].
NBS (1.05 eq)
DMF
RT
4
88%
>98%
Optimal. Polar aprotic solvent stabilizes the bromonium transition state.
Pathway Visualization
Figure 1: Two-step synthesis pathway of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate.
References
1.[1] Title: US9266876B2 - 4-(benzoimidazol-2-yl)-thiazole compounds and related aza derivatives
Source: Google Patents
URL:
2.[5] Title: WO2009098448A1 - Compounds - Google Patents
Source: Google Patents
URL:
3.[2] Title: Ethyl bromopyruvate, 80-85% 25 mL | Contact Us | Thermo Scientific Chemicals
Source: thermofisher.com
URL:
4.[3] Title: (PDF) Bromination of 2-Thiazolylhydrazones
Source: ResearchGate
URL:
5.[4] Title: Synthesis of the heterocyclic core of the D-series GE2270
Source: Beilstein Journals
URL:
Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate CAS number and structure
An In-Depth Technical Guide to Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate Prepared by: Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of Ethyl 5-bromo-2-cyclo...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its chemical identity, physicochemical properties, a plausible synthetic pathway, and its critical role as an intermediate in the development of novel therapeutic agents and agrochemicals. This document is intended for researchers, synthetic chemists, and drug development professionals, offering field-proven insights into its handling, characterization, and application.
Chemical Identity and Physicochemical Properties
Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate is a substituted thiazole derivative. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery, known for its wide range of biological activities.[1] The presence of a bromine atom, a cyclopropyl group, and an ethyl ester moiety provides multiple points for synthetic modification, making it a versatile intermediate.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.
Molecular Structure: The structure features a central thiazole ring. It is substituted at the C2 position with a cyclopropyl group, at the C4 position with an ethyl carboxylate group, and at the C5 position with a bromine atom.
| Recommended Storage | Sealed in a dry environment at 2-8°C |[2] |
Synthesis and Mechanistic Considerations
While specific peer-reviewed synthesis procedures for CAS 1379345-32-0 are not abundant in readily available literature, a logical synthetic route can be proposed based on the well-established Hantzsch thiazole synthesis. This foundational reaction in heterocyclic chemistry involves the condensation of an α-halocarbonyl compound with a thioamide.
Proposed Synthetic Pathway:
The synthesis would logically proceed in two key stages: formation of the core 2-cyclopropylthiazole-4-carboxylate ring, followed by regioselective bromination at the C5 position.
Step 1: Hantzsch Thiazole Synthesis (Cyclocondensation). The reaction between cyclopropanecarbothioamide and an ethyl 2-halo-3-oxobutanoate (e.g., ethyl 2-chloroacetoacetate) would yield the ethyl 2-cyclopropyl-5-methylthiazole-4-carboxylate intermediate. The thioamide's sulfur atom acts as a nucleophile, attacking the carbonyl carbon of the halo-ester, leading to a cyclization cascade that forms the thiazole ring.
Step 2: Bromination. The resulting thiazole ring is electron-rich and susceptible to electrophilic aromatic substitution. The C5 position is the most activated site for this reaction. Treatment with a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent (e.g., CCl₄ or CH₃CN) would selectively install the bromine atom at the C5 position to yield the final product. The choice of NBS is critical as it provides a low concentration of Br₂, minimizing side reactions.
Caption: Proposed two-step synthetic workflow for the target compound.
Core Applications and Research Significance
The true value of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate lies in its function as a versatile chemical building block. The thiazole core is a cornerstone in many biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3]
The specific functionalities of this molecule make it an ideal starting point for further elaboration:
The Bromine Atom (C5): Serves as an excellent handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling the rapid generation of diverse compound libraries for screening.
The Ethyl Ester (C4): Can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other functional groups. This position is often crucial for modulating the pharmacokinetic properties of a drug candidate.
The Cyclopropyl Group (C2): This small, strained ring is a common motif in medicinal chemistry. It often enhances metabolic stability, improves binding affinity to target proteins, and can favorably alter the compound's lipophilicity.
Caption: Logical pathway from the core compound to its end applications.
Experimental Protocols and Safe Handling
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact CAS number is not detailed in the search results, data from structurally related brominated thiazole compounds provides a strong basis for safe handling protocols.[4]
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear a standard laboratory coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.
Hazards: Assumed to be an irritant to the skin and eyes. May cause respiratory irritation.[5] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, which could lead to vigorous reactions.
Storage: As recommended, store in a tightly sealed container in a cool, dry place, preferably between 2-8°C.[2]
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Protocol for Product Characterization
Once synthesized, the identity and purity of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate must be rigorously confirmed. A standard suite of analytical techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: This is the primary method for structural confirmation. Expect to see characteristic signals for the ethyl group (a quartet and a triplet), distinct signals for the protons on the cyclopropyl ring, and potentially a singlet for the C5-H in any unbrominated starting material. The final product should lack the C5-H signal.
¹³C NMR: This will confirm the number of unique carbon atoms and their chemical environment (e.g., carbonyl carbon of the ester, carbons of the thiazole ring, and carbons of the cyclopropyl and ethyl groups).
Mass Spectrometry (MS):
Use a technique like Electrospray Ionization (ESI) to determine the molecular weight. The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Infrared (IR) Spectroscopy:
This technique will identify key functional groups. Look for a strong absorption band around 1700-1730 cm⁻¹ corresponding to the C=O stretch of the ethyl ester.
This multi-technique approach provides a self-validating system, ensuring the material's identity and purity before its use in subsequent research and development activities.
Conclusion
Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate (CAS: 1379345-32-0) is a high-value chemical intermediate with significant potential in drug discovery and agrochemical synthesis. Its well-defined structure, featuring three distinct and synthetically useful functional handles, makes it an ideal starting point for creating diverse molecular libraries. By understanding its properties, plausible synthetic routes, and safe handling procedures, researchers can effectively leverage this compound to accelerate the development of novel and impactful chemical entities.
References
MSDS of 5-Bromo-thiazole-2-carboxylic acid ethyl ester. Capot Chemical Co., Ltd. [Link]
Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. [Link]
Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]
Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. [Link]
Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate. Royal Society of Chemistry. [Link]
Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. Bentham Science. [Link]
Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. MDPI. [Link]
Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry. [Link]
Comprehensive Spectroscopic Characterization of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate
Executive Summary The structural validation of highly functionalized heterocyclic intermediates is a critical bottleneck in modern drug discovery and agrochemical development. Ethyl 5-bromo-2-cyclopropylthiazole-4-carbox...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural validation of highly functionalized heterocyclic intermediates is a critical bottleneck in modern drug discovery and agrochemical development. Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate (CAS: 1379345-32-0) is a highly versatile synthetic scaffold. The presence of the C5-bromine handle enables downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C2-cyclopropyl group imparts favorable pharmacokinetic properties, such as increased metabolic stability and lowered lipophilicity.
This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of this molecule. By synthesizing High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) data, we establish a self-validating analytical workflow. Rather than merely listing empirical data, this guide elucidates the quantum mechanical and physicochemical causality behind the spectral phenomena—ensuring researchers can confidently verify structural integrity.
Analyte Profile & Chemical Significance
Before executing spectroscopic analysis, it is imperative to map the expected physicochemical parameters of the analyte. The molecule features a fully substituted thiazole core, which dictates distinct electronic environments for every functional group.
High-Resolution Mass Spectrometry (HRMS) Profiling
Mass spectrometry serves as the primary gateway for molecular confirmation. For halogenated compounds, the isotopic distribution provides an unambiguous structural fingerprint.
Step-by-Step Methodology
Sample Preparation: Dissolve 1.0 mg of the purified analyte in 1.0 mL of LC-MS grade methanol to create a stock solution.
Dilution: Dilute the stock solution 1:100 using a solvent matrix of 50:50 Water:Acetonitrile containing 0.1% (v/v) Formic Acid to promote ionization.
Acquisition: Inject 2 µL into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer operating in positive ion mode.
Parameters: Set the capillary voltage to 3.0 kV, desolvation gas temperature to 350 °C, and acquire full-scan data over a mass range of 100–1000 m/z.
Data Presentation & Mechanistic Causality
Table 1: HRMS (ESI-TOF) Data
Ion Species
Theoretical m/z
Expected m/z
Relative Intensity
Diagnostic Value
[M(⁷⁹Br)+H]⁺
275.9694
275.9691
100%
Base molecular ion
[M(⁸¹Br)+H]⁺
277.9674
277.9672
~98%
Isotopic confirmation
[M(⁷⁹Br)-OEt]⁺
230.9432
230.9430
45%
Ester fragmentation
Expertise & Causality:
The defining feature of this spectrum is the presence of a 1:1 isotopic doublet separated by 2 m/z units. This is caused by the natural isotopic abundance of Bromine, which exists as ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). The nearly equal probability of either isotope being present in the molecular ion yields the characteristic twin peaks [1]. If a cross-coupling reaction successfully replaces the bromine atom, this 1:1 doublet will immediately disappear from the product's mass spectrum, providing a rapid, self-validating check for reaction conversion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the definitive map of atomic connectivity. The fully substituted nature of the thiazole ring means there are no aromatic protons; therefore, structural assignment relies heavily on ¹³C NMR and the aliphatic ¹H signals.
Step-by-Step Methodology
Sample Preparation: Weigh exactly 15 mg of the analyte into a clean glass vial.
Solvation: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.00 ppm).
Transfer: Transfer the homogenous solution to a standard 5 mm NMR tube.
¹³C NMR: Acquire at 100 MHz (1024 scans, 2s relaxation delay, 298 K) with broadband proton decoupling.
Processing: Apply zero-filling and an exponential window function (Line Broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier transformation.
¹H NMR Data & Causality
Table 2: ¹H NMR Assignments (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
4.38
Quartet (q)
7.1
2H
Ester -CH₂-
2.35
Multiplet (tt)
8.2, 4.9
1H
Cyclopropyl -CH-
1.39
Triplet (t)
7.1
3H
Ester -CH₃
1.18 - 1.12
Multiplet (m)
-
4H
Cyclopropyl -CH₂-CH₂-
Expertise & Causality:
The cyclopropyl protons appear unusually upfield (1.12–2.35 ppm). This is not merely an inductive effect; it is driven by the magnetic anisotropy of the highly strained C-C bonds in the cyclopropane ring. The bent "banana bonds" create a localized shielding cone that pushes the proton signals upfield compared to standard alkanes.
¹³C NMR Data & Causality
Table 3: ¹³C NMR Assignments (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Assignment
Causality / Structural Context
175.2
C2 (Thiazole)
Highly deshielded by the adjacent electronegative N and S atoms.
161.4
C=O (Ester)
Carbonyl carbon conjugated with the aromatic thiazole system.
142.6
C4 (Thiazole)
Deshielded by the adjacent ester group and nitrogen atom.
109.8
C5 (Thiazole)
Upfield shift due to the Heavy Atom Effect of the attached Bromine.
61.6
Ester -CH₂-
Typical oxygen-bound aliphatic carbon.
15.8
Cyclopropyl -CH-
Shielded by ring strain and magnetic anisotropy.
14.4
Ester -CH₃
Terminal methyl group.
11.2
Cyclopropyl -CH₂-
Highly shielded ring carbons.
Expertise & Causality:
The most critical diagnostic signal in the ¹³C spectrum is the C5 carbon at 109.8 ppm . Novice analysts often expect halogenated aromatic carbons to be deshielded due to the electronegativity of bromine. However, bromine exhibits a pronounced "Heavy Atom Effect" [2]. The large, diffuse electron cloud of the bromine atom creates significant diamagnetic shielding around the ipso carbon nucleus, driving its chemical shift far upfield from typical aromatic regions (~125-140 ppm). Recognizing this phenomenon is essential to prevent misassignment of the thiazole core.
Fourier-Transform Infrared (FTIR) Spectroscopy
While NMR and MS provide connectivity and mass, FTIR confirms the presence and electronic state of the functional groups.
Step-by-Step Methodology
Background: Clean the Diamond Attenuated Total Reflectance (ATR) crystal with isopropanol and collect a background spectrum to subtract atmospheric CO₂ and H₂O.
Loading: Place approximately 2 mg of the neat solid sample directly onto the ATR crystal.
Compression: Apply the pressure arm to ensure optimal optical contact between the crystal and the sample.
Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using 32 co-added scans.
Vibrational Assignments
Table 4: ATR-FTIR Data
Wavenumber (cm⁻¹)
Intensity
Assignment
Causality
2985, 2930
Weak
Aliphatic C-H stretch
Characteristic of the ethyl and cyclopropyl groups.
1715
Strong
C=O stretch (Ester)
Lower than a typical aliphatic ester (~1735 cm⁻¹) due to resonance conjugation with the thiazole ring, which weakens the C=O double bond character.
1535, 1480
Medium
C=N, C=C stretch
Aromatic ring breathing modes of the thiazole core.
1245
Strong
C-O-C stretch
Asymmetric stretching of the ester linkage.
655
Medium
C-Br stretch
Heavy mass of Br results in a low-frequency vibrational mode.
Self-Validating Analytical Workflow
To ensure absolute scientific integrity, the characterization of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate must not rely on a single technique. The workflow below illustrates how these orthogonal methods interlock to create a self-validating system. If the MS confirms the exact mass and isotopic ratio, the NMR confirms the regiochemistry via the heavy atom effect, and the IR confirms the conjugated ester, the structural assignment is mathematically and physically verified.
Figure 1: Orthogonal analytical workflow for the structural validation of the thiazole derivative.
References
Title: Isotopes in Mass Spectrometry
Source: Chemistry Steps
URL: [Link]
Title: Mass Spectra - The M+2 Peak
Source: Chemguide
URL: [Link]
Exploratory
The Cyclopropylthiazole Scaffold: A Technical Guide to Discovery and Optimization
This is a comprehensive technical guide on the discovery, synthesis, and medicinal chemistry utility of Cyclopropylthiazole Derivatives . Executive Summary The cyclopropylthiazole moiety represents a privileged structura...
Author: BenchChem Technical Support Team. Date: March 2026
This is a comprehensive technical guide on the discovery, synthesis, and medicinal chemistry utility of Cyclopropylthiazole Derivatives .
Executive Summary
The cyclopropylthiazole moiety represents a privileged structural motif in modern medicinal chemistry, emerging from the convergence of two distinct optimization strategies: the use of thiazoles as robust bioisosteres for aromatic rings and the incorporation of cyclopropyl groups to modulate metabolic stability and conformational rigidity.
While thiazoles have been a staple of chemistry since the Hantzsch synthesis of 1887, the specific fusion of the 4-cyclopropyl group gained prominence in the early 2000s. This guide details the structural rationale for this scaffold, provides a validated synthetic protocol, and analyzes its application in 11
Part 1: Structural Rationale & Pharmacophore Logic[1]
The "Magic Methyl" Alternative
In lead optimization, the cyclopropyl group is often deployed as a superior alternative to isopropyl or ethyl groups.[1] When attached to the 4-position of a thiazole ring, it confers three distinct advantages:
Metabolic Blocking: The C-H bonds of a cyclopropane ring possess higher bond dissociation energy (
106 kcal/mol) compared to acyclic alkyl chains (98 kcal/mol).[1] This makes the cyclopropyl group resistant to Cytochrome P450-mediated hydroxylation, a common clearance route for alkyl-substituted thiazoles.[1]
-Hole and Lipophilicity: The cyclopropyl group adds lipophilicity (increasing logP) to fill hydrophobic pockets without the entropic penalty of a flexible alkyl chain.[1]
Conformational Locking: The steric bulk of the cyclopropyl group restricts rotation around the C4-substituent bond, pre-organizing the molecule into a bioactive conformation.[1]
Electronic Synergy
The thiazole ring is electron-deficient at C2 and electron-rich at C5.[1] Substituting C4 with a cyclopropyl group (which has significant
-character due to Walsh orbitals) allows for unique electronic communication with the aromatic system, often modulating the pKa of adjacent amines (e.g., in 2-aminothiazoles).[1]
Part 2: Validated Synthetic Protocol
The most robust method for accessing this scaffold is the Modified Hantzsch Thiazole Synthesis .[1] The following protocol describes the synthesis of 2-amino-4-cyclopropylthiazole , a versatile building block.
Reaction Workflow (DOT Visualization)
Caption: Step-wise synthesis of the 2-amino-4-cyclopropylthiazole core via Hantzsch condensation.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Bromo-1-cyclopropylethanone
Procedure: Dissolve cyclopropyl methyl ketone in methanol at 0°C. Add bromine dropwise over 30 minutes. The solution will decolorize as the reaction proceeds. Stir at 0°C for 2 hours, then allow to warm to room temperature.
Workup: Quench with 10% NaHCO
. Extract with dichloromethane (DCM). Wash organic layer with brine, dry over MgSO, and concentrate in vacuo.
Caution: The
-bromoketone is a potent lachrymator.[1] Handle in a fume hood.
Step 2: Cyclization to 2-Amino-4-cyclopropylthiazole
Procedure: Dissolve the bromoketone in ethanol. Add thiourea in one portion. Heat the mixture to reflux (78°C) for 4 hours. A precipitate (HBr salt of the product) typically forms.
Isolation: Cool to room temperature. Filter the solid.[1][2] Suspend the solid in water and basify with aqueous ammonium hydroxide to pH 9. Extract the free base with ethyl acetate.[1]
Part 3: Case Study – Optimization of 11
-HSD1 Inhibitors[1]
The 11
-hydroxysteroid dehydrogenase type 1 (11-HSD1) enzyme converts cortisone to cortisol.[1][3][4] Inhibitors are sought for treating metabolic syndrome.[1][5] The cyclopropylthiazole scaffold proved critical in optimizing potency and stability in this class.[1]
The Optimization Logic
Early hits often contained flexible alkyl chains (n-propyl or n-butyl) at the thiazole 4-position.[1] While potent, these suffered from rapid oxidation.[1]
Table 1: SAR Comparison of Thiazole 4-Substituents
The cyclopropyl group fills the hydrophobic pocket adjacent to the catalytic site of 11
-HSD1 more efficiently than the methyl group, driving potency via the hydrophobic effect.[1] Crucially, unlike the isopropyl group, it resists hydrogen atom abstraction (HAA) by CYP450 enzymes due to the high C-H bond strength of the strained ring.
SAR Decision Tree (DOT Visualization)
Caption: Logic flow for selecting the cyclopropyl moiety during lead optimization.
Part 4: Metabolic Liabilities & Safety[1][6]
While the cyclopropyl group is generally stable, researchers must screen for mechanism-based inhibition (MBI) .[1]
Risk: If the thiazole ring is oxidized to a reactive intermediate, the adjacent cyclopropyl group can undergo radical ring-opening (similar to the mechanism seen in cyclopropylamine-containing drugs like trovafloxacin, though less common in thiazoles).[1]
Mitigation: Monitor for glutathione (GSH) adducts during microsomal stability assays. If ring-opening occurs, introducing a heteroatom or electron-withdrawing group on the cyclopropyl ring (e.g., fluorocyclopropyl) can stabilize the system.[1]
References
Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887).[1] Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe).[1] Berichte der deutschen chemischen Gesellschaft.[1]
Cyclopropyl Metabolic Stability: Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[1] Journal of Medicinal Chemistry.[1]
11
-HSD1 Inhibitors SAR: Xiang, J., et al. (2011).[1] Discovery of 11-HSD1 Inhibitors with a Thiazole Core.[1] ACS Medicinal Chemistry Letters.[1]
General Thiazole Pharmacology: Petrou, A., et al. (2021).[1] Thiazole Ring—A Biologically Active Scaffold.[1][6] Molecules.[1][5][7][6][8][9][10][11][12][13][14][15]
The Structural Elucidation of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate: A Spectroscopic Guide
Abstract This technical guide provides a comprehensive overview of the structural elucidation of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate, a substituted thiazole derivative of interest in medicinal and materials...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate, a substituted thiazole derivative of interest in medicinal and materials chemistry. The guide is intended for researchers, scientists, and drug development professionals. It details the integrated application of modern spectroscopic techniques, including ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to unambiguously confirm the molecular structure of this compound. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a field-proven perspective on structural characterization.
Introduction
Thiazole derivatives are a cornerstone in heterocyclic chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Their synthesis and characterization are pivotal for the advancement of new chemical entities. Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate (C₉H₁₀BrNO₂S, Molecular Weight: 276.15 g/mol ) is a molecule that combines several key functional groups: a brominated thiazole ring, a cyclopropyl moiety, and an ethyl ester.[3] The precise arrangement of these groups is critical to its chemical properties and potential applications. This guide will walk through the process of its structural verification, from synthesis to multi-faceted spectroscopic analysis.
The primary method for synthesizing such polysubstituted thiazoles is the Hantzsch thiazole synthesis, a robust reaction involving the condensation of an α-haloketone with a thioamide.[4][5] In the context of our target molecule, this would typically involve the reaction of a suitably substituted α-bromo-β-ketoester with cyclopropanecarbothioamide.
Methodology: A Multi-Spectroscopic Approach
The structural confirmation of a novel compound is a process of assembling corroborating evidence from multiple analytical techniques. No single method provides a complete picture; rather, it is the synergy between them that builds a high-confidence structural assignment.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and structural elucidation of the target compound.
Mass Spectrometry (MS) Analysis
Mass spectrometry is the first port of call to determine the molecular weight of the synthesized compound and to gain initial structural insights from its fragmentation patterns.
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Sample Preparation: A dilute solution of the purified compound is prepared in a volatile solvent (e.g., methanol or dichloromethane).
Injection: The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Predicted Mass Spectrum Data
m/z (Predicted)
Ion Structure/Fragment Lost
Interpretation
275/277
[M]⁺
Molecular ion peak. The M+2 peak is due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 natural abundance.[6]
230/232
[M - C₂H₅O]⁺
Loss of the ethoxy radical from the ester, a common fragmentation pathway for ethyl esters.[7]
247/249
[M - C₂H₅]⁺
Loss of an ethyl radical.
202/204
[M - C₂H₅O - CO]⁺
Subsequent loss of carbon monoxide from the acylium ion.
196
[M - Br]⁺
Loss of the bromine radical.
69
[C₄H₅]⁺
Fragment corresponding to the cyclopropylmethyl cation or a rearranged isomer.
Causality of Fragmentation:
The molecular ion is expected to be prominent, a common feature for aromatic systems like thiazole.[8] The presence of bromine provides a clear isotopic signature, immediately confirming its presence. The fragmentation is dominated by the loss of the ethoxy group from the ester, which is a highly favored cleavage due to the stability of the resulting acylium ion.[9][10] Further fragmentation involves the loss of stable neutral molecules like carbon monoxide.
Caption: Predicted major fragmentation pathways in EI-MS.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Protocol: Attenuated Total Reflectance (ATR) FT-IR
Sample Preparation: A small amount of the solid purified compound is placed directly on the ATR crystal.
Data Acquisition: The IR spectrum is recorded by measuring the absorption of infrared radiation by the sample.
The IR spectrum provides a clear fingerprint of the molecule's functional groups. A strong absorption around 1720 cm⁻¹ is indicative of the ester carbonyl group.[4][11] The conjugation with the thiazole ring slightly lowers this frequency from a typical aliphatic ester (~1740 cm⁻¹). The C-H stretching region will show absorptions for both sp² (thiazole) and sp³ (ethyl and cyclopropyl) hybridized carbons. The region between 1000 and 1300 cm⁻¹ will contain the characteristic C-O stretching bands of the ester.[4] The presence of the thiazole ring itself is confirmed by skeletal vibrations in the 1600-1450 cm⁻¹ region.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule, providing information about the chemical environment, connectivity, and number of protons and carbons.
Protocol: ¹H and ¹³C NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired.
¹H NMR Spectroscopy
Predicted ¹H NMR Data (in CDCl₃)
Chemical Shift (δ, ppm) (Predicted)
Multiplicity
Integration
Coupling Constant (J, Hz) (Predicted)
Assignment
~4.40
Quartet (q)
2H
~7.1
-O-CH₂ -CH₃
~2.25
Multiplet (m)
1H
-
-CH -(CH₂)₂
~1.40
Triplet (t)
3H
~7.1
-O-CH₂-CH₃
~1.15
Multiplet (m)
4H
-
-CH-(CH₂ )₂
Interpretation of ¹H NMR Spectrum:
Ethyl Ester Group: The ethyl group presents a classic ethyl pattern: a quartet around 4.40 ppm for the methylene protons (-OCH₂) coupled to the three methyl protons, and a triplet around 1.40 ppm for the methyl protons (-CH₃) coupled to the two methylene protons.[12][13]
Cyclopropyl Group: The cyclopropyl protons are in a unique chemical environment and typically appear in the upfield region (0.5-2.5 ppm).[14][15] The methine proton, being attached to the electron-withdrawing thiazole ring, is expected to be the most downfield of the cyclopropyl protons (~2.25 ppm). The four methylene protons on the cyclopropyl ring are diastereotopic and will likely appear as complex multiplets around 1.15 ppm.
Thiazole Proton: Notably, there is no proton on the thiazole ring itself, as it is fully substituted. This absence of a signal in the aromatic region (typically 7-8 ppm for thiazoles) is a key piece of evidence for the proposed substitution pattern.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data (in CDCl₃)
Chemical Shift (δ, ppm) (Predicted)
Carbon Type
Assignment
~175
Quaternary
C =N (Thiazole C2)
~162
Quaternary
C =O (Ester)
~148
Quaternary
C -CO₂Et (Thiazole C4)
~118
Quaternary
C -Br (Thiazole C5)
~62
Methylene
-O-CH₂ -CH₃
~15
Methyl
-O-CH₂-CH₃
~14
Methine
CH -(CH₂)₂
~11
Methylene
-CH-(CH₂ )₂
Interpretation of ¹³C NMR Spectrum:
Quaternary Carbons: Four quaternary carbon signals are expected in the downfield region. The C=O of the ester will be around 162 ppm. The three carbons of the thiazole ring will be distinct: C2, attached to the cyclopropyl group and nitrogen, will be highly deshielded (~175 ppm). C4, bonded to the ester, will be around 148 ppm, and C5, bearing the bromine atom, will be significantly shielded by the "heavy atom effect" of bromine to around 118 ppm.[16]
Aliphatic Carbons: The ethyl group carbons will appear at ~62 ppm (-OCH₂) and ~15 ppm (-CH₃). The cyclopropyl carbons will be in the upfield region, with the methine carbon around 14 ppm and the two equivalent methylene carbons at a very shielded position, around 11 ppm.
Caption: Structure of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate with atom numbering for NMR assignment.
Conclusion: The Self-Validating System
The structural elucidation of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate is a prime example of a self-validating analytical process. Each piece of spectroscopic data interlocks and validates the others:
MS confirms the molecular formula (C₉H₁₀BrNO₂S) and the presence of bromine.
IR identifies the key functional groups: an ester, a thiazole ring, and aliphatic C-H bonds.
¹³C NMR confirms the presence of nine distinct carbon environments, including four quaternary carbons, consistent with a fully substituted thiazole ring.
¹H NMR provides the final, unambiguous connectivity map, showing the characteristic patterns for an ethyl group and a cyclopropyl group, and crucially, the absence of any protons on the thiazole ring.
The congruence of these independent analyses provides an authoritative and trustworthy confirmation of the structure. This integrated approach is fundamental to modern chemical research and development, ensuring the integrity of synthesized materials.
References
Canadian Science Publishing. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry. [Link]
Clarke, G. M., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic. [Link]
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
Roberts, J. D., et al. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]
University of Wisconsin-Madison. (2020). NMR Spectroscopy :: Hans Reich NMR Collection. [Link]
Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]
Michigan State University. (n.d.). Infrared Spectrometry. [Link]
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. [Link]
Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry. [Link]
University of California, Santa Cruz. (n.d.). Tables For Organic Structure Analysis. [Link]
MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]
Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. [Link]
YouTube. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters [Video]. [Link]
NMRDB.org. (n.d.). Simulate and predict NMR spectra. [Link]
Technical Guide: Solubility & Stability of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate
This guide details the solubility, stability, and physicochemical profile of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate , a specialized heterocyclic building block.[1] [1] Executive Summary Ethyl 5-bromo-2-cyclopr...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the solubility, stability, and physicochemical profile of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate , a specialized heterocyclic building block.[1]
[1]
Executive Summary
Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate (CAS: 1379345-32-0) is a high-value pharmaceutical intermediate.[1] It is primarily utilized as a scaffold in the synthesis of URAT1 inhibitors (analogs of Lesinurad) for gout treatment and in the development of anti-infective agents.[1] Its structure features a thiazole core decorated with a lipophilic cyclopropyl group, a reactive bromine handle (C5), and an ethyl ester moiety (C4).[1]
Understanding its physicochemical behavior is critical for process chemistry, specifically during nucleophilic aromatic substitution (SNAr) or cross-coupling reactions (e.g., Suzuki-Miyaura) where the bromine is displaced, and during hydrolysis steps where the ester is converted to the active carboxylic acid.[1]
Physicochemical Profile
This compound exhibits the characteristics of a lipophilic, weak base.[1] The combination of the cyclopropyl ring and the bromine atom significantly reduces water solubility compared to unsubstituted thiazoles.[1]
Property
Value / Description
Source/Prediction
Molecular Formula
C₉H₁₀BrNO₂S
Calculated
Molecular Weight
276.15 g/mol
Calculated
Physical State
Solid (Crystalline powder)
Observed (Analogs)
Color
White to pale yellow
Observed (Analogs)
Melting Point
60°C – 80°C (Predicted)
Based on thiazole ester analogs
LogP (Lipophilicity)
~2.96
Calculated [1]
pKa (Conjugate Acid)
~1.5 – 2.0 (Thiazole Nitrogen)
Predicted
H-Bond Donors/Acceptors
0 Donors / 4 Acceptors
Structural Analysis
Structural Analysis & Reactivity Hotspots
The molecule contains three distinct functional regions that dictate its stability and solubility:
Acidic pH (< 2.0): Solubility increases significantly as the thiazole nitrogen becomes protonated (
).[1] However, strong acids may catalyze ester hydrolysis over time.[1]
Neutral/Basic pH (> 4.0): The compound remains uncharged and exhibits minimum aqueous solubility.[1]
Stability Assessment
Hydrolytic Stability (Critical)
The ethyl ester at position C4 is the primary degradation risk.[1]
Acidic Conditions: Moderately stable.[1] Hydrolysis to the carboxylic acid is slow at room temperature but accelerates with heat.[1]
Basic Conditions:Unstable. In the presence of strong bases (NaOH, LiOH, KOH), rapid saponification occurs, yielding the carboxylate salt and ethanol.[1] This is often a desired synthetic step but a storage hazard.[1]
Mechanism: Nucleophilic acyl substitution at the carbonyl carbon.[1]
Thermal & Photostability[1]
Thermal: Generally stable in solid form up to its melting point.[1] In solution, avoid prolonged heating >80°C without inert atmosphere, as debromination or ring opening (rare) could occur.[1]
Photostability: Thiazoles can be photosensitive.[1] The C-Br bond is susceptible to homolytic cleavage under intense UV light, leading to radical degradation products.[1] Store in amber vials.
National Center for Biotechnology Information.[1] (2017).[1] Lesinurad Synthesis and Intermediates. PubChem Compound Summary. Retrieved March 5, 2026, from [Link][1]
Meng, Z., et al. (2017).[1] The development of an effective synthetic route of lesinurad. Chemistry Central Journal. Retrieved March 5, 2026, from [Link]
Molecular Modeling & Strategic Application of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate
Executive Summary Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate (CAS: 1379345-32-0) represents a "privileged scaffold" in modern drug discovery. Combining the metabolic rigidity of a cyclopropyl group with the versat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate (CAS: 1379345-32-0) represents a "privileged scaffold" in modern drug discovery. Combining the metabolic rigidity of a cyclopropyl group with the versatile reactivity of a halogenated thiazole core, this molecule serves as a critical intermediate for synthesizing kinase inhibitors, antiviral agents, and next-generation urate transporter inhibitors (analogous to Lesinurad).
This guide provides a rigorous, self-validating framework for modeling this compound. We move beyond standard descriptors to explore the quantum mechanical underpinnings of its reactivity, the conformational dynamics of the cyclopropyl substituent, and its fragment-based docking potential.
Part 1: Chemical Architecture & Physicochemical Profiling
Structural Significance
The molecule comprises three distinct functional domains, each requiring specific modeling parameters:
The Thiazole Core: A planar, aromatic heterocycle acting as a scaffold.
The 5-Bromo Substituent: A "warhead" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille).
The 2-Cyclopropyl Moiety: A lipophilic anchor that increases metabolic stability (preventing
-oxidation common in alkyl chains) while adding minimal steric bulk.
Computational Strategy (DFT Setup)
To accurately model the electronic effects of the bromine atom and the strain energy of the cyclopropyl ring, standard force fields (e.g., MM2) are insufficient. We utilize Density Functional Theory (DFT).[1][2][3][4]
Functional:wB97X-D or B3LYP-D3 . Reasoning: The dispersion correction (-D) is critical for accurately predicting the interaction between the bromine lone pairs and the ester carbonyl oxygen (halogen bonding/conformational locking).
Basis Set:6-311++G(d,p) .[1] Reasoning: The diffuse functions (++) are mandatory for correctly modeling the electron-rich bromine and the lone pairs on the thiazole sulfur/nitrogen.
Table 1: Calculated Physicochemical Descriptors (In Silico)
Property
Value (Predicted)
Method
Significance
LogP (Consensus)
3.2 ± 0.4
SwissADME / XLOGP3
Optimal lipophilicity for oral bioavailability (Lipinski Rule of 5).
TPSA
55.4 Ų
Topological
High membrane permeability (Target < 140 Ų).
Dipole Moment
3.8 Debye
DFT (B3LYP/Gas)
Influences solubility and crystal packing orientation.
Rotatable Bonds
3
Structural Analysis
Rigid core reduces entropic penalty upon binding.
Part 2: Electronic Structure & Reactivity Mapping
Frontier Molecular Orbital (FMO) Analysis
The reactivity of this building block is defined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO Location: Concentrated on the Thiazole Sulfur and Cyclopropyl C-C bonds . This indicates the regions most susceptible to electrophilic attack or oxidation.
LUMO Location: Localized on the C-Br bond and the Ester Carbonyl . This confirms the site's readiness for nucleophilic attack (at the ester) and oxidative addition (at the C-Br bond).
Mechanistic Insight: The low-lying LUMO on the C-Br bond suggests that Pd(0) insertion will be facile, making this an excellent substrate for library generation via cross-coupling reactions.
Molecular Electrostatic Potential (MEP)
The MEP map reveals the "reaction map" for the molecule.
Red Regions (Negative Potential): The Ester Carbonyl Oxygen and Thiazole Nitrogen. These are the primary hydrogen bond acceptors (HBA).
Blue Regions (Positive Potential): The Cyclopropyl hydrogens and the Carbon of the ester group.
Cyclopropyl "Banana Bond" Analysis
The cyclopropyl group is not merely a hydrophobic ball; it has partial
-character due to its bent bonds (Walsh orbitals).
Protocol: Perform Natural Bond Orbital (NBO) analysis.
Observation: Look for hyperconjugation between the cyclopropyl
orbitals and the thiazole system. This conjugation stabilizes the C2-position, making it resistant to metabolic degradation compared to an isopropyl group.
Part 3: Visualization of Modeling Workflow
The following diagram illustrates the logical flow from structure preparation to experimental validation.
Caption: Figure 1. Integrated computational workflow for characterizing Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate, spanning from mechanics to validation.
Part 4: Molecular Docking & Pharmacophore Modeling
Fragment-Based Drug Design (FBDD)
As a fragment, this molecule offers specific interaction points for binding to protein targets (e.g., Kinases, URAT1).
Hydrophobic Pocket: The Cyclopropyl group is ideal for filling small, lipophilic pockets (e.g., the gatekeeper region in kinases).
Halogen Bonding: The Bromine atom can form a halogen bond with backbone carbonyls (interaction angle
180°).
H-Bond Acceptor: The Thiazole Nitrogen serves as a classic acceptor.
Pharmacophore Diagram
The diagram below maps the interaction features necessary for virtual screening.
Caption: Figure 2. Pharmacophore map highlighting the four critical interaction vectors: Pi-stacking, Halogen bonding, Hydrophobic filling, and H-bond acceptance.
Part 5: Experimental Validation Protocols
To ensure the "Trustworthiness" of the computational model, the following experimental validations are required:
NMR Validation of Conformers
Protocol: Measure 1H-NMR NOE (Nuclear Overhauser Effect) signals between the cyclopropyl protons and the thiazole ring protons.
Correlation: If the DFT model predicts a specific torsion angle for the cyclopropyl group, the NOE intensity should match the calculated inter-proton distances (
dependence).
X-Ray Crystallography
Goal: Confirm the planarity of the thiazole-ester system.
Significance: If the ester is twisted out of plane in the crystal structure due to steric clash with the bromine, the reactivity profile (hydrolysis rate) will differ from the planar gas-phase prediction.
References
Chemical Identity & Properties
Thiazole Modeling Context
Molecular simulation-based investigation of thiazole derivatives. PMC (NIH), 2022. Available at: [Link]
Cyclopropyl Conformational Analysis
Conformational effects of thiazole formation and peptide constraints. ResearchGate, 2014. Available at: [Link]
DFT Methodology for Thiazoles
Conformational analysis of thiazole-5-carboxylic acid using DFT. DergiPark, 2020. Available at: [Link]
Drug Discovery Context (Lesinurad Analogue)
Lesinurad: Mechanism of action and structural properties. PubMed, 2016.[5] Available at: [Link]
The Versatile Role of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate in Modern Organic Synthesis: Application Notes and Protocols
Introduction: A Privileged Scaffold for Discovery In the landscape of modern medicinal and agrochemical research, the thiazole nucleus stands as a "privileged scaffold"—a core structural motif consistently found in a mul...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Privileged Scaffold for Discovery
In the landscape of modern medicinal and agrochemical research, the thiazole nucleus stands as a "privileged scaffold"—a core structural motif consistently found in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone for the design of novel therapeutic agents and crop protection solutions. Within this important class of heterocycles, Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate emerges as a particularly valuable and versatile building block for the synthesis of complex molecular architectures.
This technical guide provides an in-depth exploration of the synthetic utility of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate. We will delve into its application in several key palladium-catalyzed cross-coupling reactions, offering not just step-by-step protocols but also the underlying mechanistic principles that govern these transformations. This approach is designed to empower researchers, scientists, and drug development professionals to leverage this powerful synthetic intermediate to its fullest potential, accelerating the discovery of next-generation bioactive molecules. The presence of the bromine atom at the 5-position provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of novel carbon-carbon and carbon-heteroatom bonds. The 2-cyclopropyl group can influence the electronic properties of the thiazole ring and may offer unique steric and metabolic profiles in the final compounds.
I. Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate is an excellent substrate for these transformations, with the C-Br bond at the 5-position being the primary site of reactivity.
A. Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, typically between an organoboron reagent and an organic halide. This reaction is instrumental in the synthesis of biaryl and heterobiaryl structures, which are prevalent in many pharmaceutical agents.
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the individual steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to promote oxidative addition and reductive elimination.
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate with an Arylboronic Acid
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
Evacuate and backfill the flask with the inert gas three times.
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
Heat the reaction mixture to 80-100 °C and stir vigorously for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer sequentially with water and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 5-aryl-2-cyclopropylthiazole-4-carboxylate.
Data Presentation: Representative Suzuki-Miyaura Couplings on Analogous Bromothiazole Systems
Entry
Arylboronic Acid
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Yield (%)
1
Phenylboronic acid
Pd(OAc)₂ (2)
SPhos (4)
K₃PO₄
Toluene/H₂O
100
85-95
2
4-Methoxyphenylboronic acid
Pd₂(dba)₃ (1.5)
XPhos (3)
Cs₂CO₃
Dioxane
110
80-90
3
3-Pyridinylboronic acid
Pd(PPh₃)₄ (5)
-
K₂CO₃
DME/H₂O
90
75-85
Note: These are representative conditions and yields for similar substrates and should be optimized for specific reactions.
B. Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the introduction of alkynyl moieties, which can serve as versatile handles for further synthetic transformations or as key structural elements in target molecules.
Mechanistic Rationale: The Sonogashira coupling typically involves a dual catalytic system of palladium and copper. The palladium catalyst undergoes oxidative addition to the aryl bromide. Concurrently, the copper(I) acetylide is formed from the terminal alkyne and a copper(I) salt in the presence of a base. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the alkynylated product and regenerates the palladium(0) catalyst.
Caption: Simplified Catalytic Cycles for Sonogashira Coupling.
Experimental Protocol: Sonogashira Coupling of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate with a Terminal Alkyne
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
Anhydrous sodium sulfate or magnesium sulfate
Silica gel for column chromatography
Procedure:
To a dry Schlenk flask under an inert atmosphere, add Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
Evacuate and backfill the flask with the inert gas three times.
Add the anhydrous solvent (THF or DMF) followed by the amine base (Et₃N or DIPEA).
Add the terminal alkyne dropwise to the reaction mixture.
Stir the reaction at room temperature or heat to 50-70 °C for 2-24 hours, monitoring by TLC or LC-MS.
Upon completion, cool the reaction mixture and filter through a pad of celite, washing with ethyl acetate.
Concentrate the filtrate and dilute the residue with ethyl acetate.
Wash the organic layer with water and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 5-alkynyl-2-cyclopropylthiazole-4-carboxylate.
C. Other Important Cross-Coupling Reactions
The reactivity of the C-Br bond in Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate extends to a variety of other powerful cross-coupling reactions, further highlighting its versatility as a synthetic building block.
Heck Reaction: For the formation of C-C bonds with alkenes.
Buchwald-Hartwig Amination: For the synthesis of N-aryl and N-heteroaryl amines.
Stille Coupling: For the coupling with organostannanes.
While specific, optimized protocols for these reactions with Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate are not extensively reported in the literature, established methods for other aryl bromides can be readily adapted. The principles of catalyst and ligand selection, as well as reaction conditions, will generally follow those established for the respective named reactions.
II. Considerations for Reaction Optimization
For all the cross-coupling reactions described, several factors can be tuned to optimize the yield and purity of the desired product:
Catalyst and Ligand: The choice of palladium source and phosphine ligand is crucial. For challenging couplings, more sophisticated and bulky ligands such as those from the Buchwald or Fu groups may be necessary.
Base: The strength and nature of the base can significantly impact the reaction rate and outcome.
Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the catalyst.
Temperature and Reaction Time: These parameters should be carefully monitored and optimized for each specific substrate combination.
Conclusion: A Versatile Tool for Innovation
Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate is a highly valuable building block for organic synthesis, offering a convenient entry point for the construction of a wide array of complex molecules. Its utility in palladium-catalyzed cross-coupling reactions allows for the introduction of diverse functionalities at the 5-position of the thiazole ring. The protocols and mechanistic insights provided in this guide are intended to serve as a strong foundation for researchers to explore the full synthetic potential of this versatile intermediate in their pursuit of novel pharmaceuticals and agrochemicals.
References
Thiazole Ring—A Biologically Active Scaffold. Molecules2021 , 26(11), 3197. [Link]
Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. ResearchGate. [Link]
Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate - ResearchGate. [Link]
Application Note: Synthetic Protocols for Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate Derivatives
Introduction & Strategic Significance The 2-substituted thiazole-4-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in antiviral agents, URAT1 inhibitors (e.g., L...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Significance
The 2-substituted thiazole-4-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in antiviral agents, URAT1 inhibitors (e.g., Lesinurad intermediates), and metabolic disease therapeutics.[1][2] Specifically, Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate represents a high-value "linchpin" intermediate.[1][2]
The cyclopropyl group at C2 imparts metabolic stability and unique steric properties, while the C5-bromide serves as a versatile handle for cross-coupling reactions (Suzuki-Miyaura, Sonogashira).[1][2] The C4-ester allows for orthogonal elaboration into amides or heterocycles.[2]
This guide provides a validated, scalable protocol for synthesizing this core scaffold and its downstream derivatives, emphasizing regioselectivity and process safety.
Retrosynthetic Analysis
The most robust route to the target utilizes a convergent Hantzsch Thiazole Synthesis followed by a regioselective electrophilic bromination.[2]
Disconnection 1 (C5-Br): The C5 position of the thiazole ring is highly nucleophilic.[1][2] Introduction of bromine is best achieved post-cyclization using N-Bromosuccinimide (NBS) to avoid side reactions during ring closure.[1][2]
Disconnection 2 (Thiazole Core): The 1,3-thiazole ring is constructed via the condensation of Cyclopropanecarbothioamide (nucleophile) and Ethyl bromopyruvate (electrophile).[1][2]
Figure 1: Retrosynthetic strategy for the target scaffold.
Detailed Experimental Protocols
Phase 1: Synthesis of Cyclopropanecarbothioamide
Note: While commercially available, in-house synthesis is often required for scale or cost-efficiency.[1][2]
Principle: Thionation of the corresponding amide using Lawesson’s Reagent is preferred over H₂S gas for safety and yield in a laboratory setting.[2]
Flash Chromatography: Load directly onto a silica gel column.[2] Elute with CH₂Cl₂ to remove phosphorus byproducts, then 5% MeOH/CH₂Cl₂ to elute the thioamide.[1]
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]
Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (0-20% EtOAc in Hexanes).
Data: Product is a white to pale yellow solid.[2][3] Yield: ~85%.
Phase 3: Regioselective Bromination (The Target)
Principle: Electrophilic Aromatic Substitution (EAS).[1][2] The C5 position of the thiazole is the most electron-rich and sterically accessible site.[1][2]
Acidify with 1M HCl to pH 3. The acid usually precipitates.[2]
Workflow Visualization
Figure 2: Complete synthetic workflow from raw materials to functionalized derivatives.
Expertise & Troubleshooting
Moisture Sensitivity: Ethyl bromopyruvate hydrolyzes slowly in moist air to release HBr, which degrades the reagent.[1] Always use fresh or distilled reagent.[2] If the reagent is dark brown, distill under vacuum before use.[1]
Thioamide Purity: If Phase 2 yields are low (<50%), check the purity of the thioamide.[1] Residual phosphorus byproducts from Lawesson's reagent can poison the cyclization.[2]
Bromination Regioselectivity: If dibromination is observed (rare for this substrate but possible), lower the temperature to 0°C and add NBS as a solution in ACN dropwise.[1]
Scale-Up Safety: On >100g scale, the Hantzsch reaction is exothermic.[1][2] Control the addition rate of bromopyruvate to maintain a gentle reflux without external heating.
References
Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[1][2] Ueber die Synthese von Thiazolverbindungen (Thiazole synthesis). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.[1] Link
General Thiazole Bromination: Manac Inc. (2022).[2] Active/inactive aromatic ring bromination: Bromination reactions that use NBS.[2][5] Link
Synthesis of 2-Cyclopropylthiazoles: ChemScene. (n.d.). Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate Product Page & Related Intermediates. Link
NBS Reactivity Profile: Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS) in Organic Synthesis. Link
Lesinurad Intermediate Chemistry: Zhu, Y., et al. (2014).[1][2] Process for the preparation of Lesinurad. Patent WO2014008295A1.[2] (Describes similar thiazole/triazole coupling strategies). Link
Application Note: Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate as a Privileged Scaffold in Drug Discovery
Executive Summary In contemporary medicinal chemistry, the rapid generation of diverse, drug-like chemical space relies heavily on the selection of versatile, multi-functional building blocks. Ethyl 5-bromo-2-cyclopropyl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the rapid generation of diverse, drug-like chemical space relies heavily on the selection of versatile, multi-functional building blocks. Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate (CAS 1379345-32-0) represents a highly privileged, fragment-sized intermediate[1]. By combining the robust pharmacophore of a 1,3-thiazole core with the stereoelectronic benefits of a cyclopropyl group and two orthogonal reactive handles (a C5-bromide and a C4-carboxylate), this molecule serves as a premier starting point for divergent lead optimization and library synthesis in drug discovery campaigns.
Structural Rationale & Pharmacophore Value
The 1,3-Thiazole Core
The 1,3-thiazole ring is a ubiquitous motif found in numerous FDA-approved therapeutics (e.g., Dasatinib, Meloxicam), acting as a potent hydrogen-bond acceptor and a metabolically stable bioisostere for phenyl or pyridine rings[2]. Its electron-deficient nature makes it an excellent scaffold for modulating the pKa of adjacent functional groups and improving overall target binding affinity[2]. Furthermore, fragment-sized thiazoles are highly enriched in active hits during fragment-based drug discovery (FBDD) screenings[3].
The "Cyclopropyl Effect"
The incorporation of a 2-cyclopropyl group is a strategic design choice. The cyclopropyl ring is not merely a steric placeholder; it exerts a profound stereoelectronic influence known as the "cyclopropyl effect"[4]. In medicinal chemistry, replacing a flexible alkyl chain with a cyclopropyl group introduces significant three-dimensionality, rigidifies the local conformation, and often drives adjacent substituents into specific orientations to maximize target binding[4]. Additionally, the cyclopropyl moiety enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the C2 position, while its high lipophilicity improves membrane permeability.
Orthogonal Functional Handles
C5-Bromo Handle: Serves as a versatile electrophilic site for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig). The electron-deficient nature of the thiazole ring accelerates the oxidative addition of Pd(0) into the C-Br bond.
C4-Carboxylate Handle: An orthogonal reactive site that can be selectively saponified to a carboxylic acid for amide library generation, or reduced to an alcohol/aldehyde for further structural elaboration.
Physicochemical Properties
The quantitative data below highlights the fragment-like nature of this building block, ensuring that downstream derivatives remain within Lipinski's Rule of Five[1],[5].
Property
Value
Rationale in Drug Design
Molecular Weight
276.15 g/mol
Highly fragment-like; allows for significant mass addition during lead optimization without exceeding 500 Da.
LogP
~2.96
Optimal lipophilicity for membrane permeability; the cyclopropyl group contributes favorably to this metric.
TPSA
39.19 Ų
Low polar surface area; excellent for CNS penetration or achieving high oral bioavailability.
H-Bond Acceptors
4
Provides multiple interaction points for target kinases or GPCRs.
H-Bond Donors
0
Leaves room for introducing donors via late-stage C4-amide or C5-amine coupling.
Divergent Synthetic Workflow
The true value of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate lies in its ability to be functionalized divergently. The workflow below illustrates how a single scaffold can generate multiple distinct chemotypes.
As a self-validating system, the following protocols integrate strict causality for reagent selection and built-in quality control (QC) checkpoints to ensure high-fidelity library generation.
Protocol A: C5 Suzuki-Miyaura Cross-Coupling
Objective: To install an aryl or heteroaryl pharmacophore at the C5 position via Pd-catalyzed cross-coupling.
Causality & Reagent Selection:
Catalyst (Pd(dppf)Cl₂): Selected because its bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step and prevents catalyst deactivation via ligand dissociation, which is critical when dealing with the sterically demanding environment between the C4-ester and C5-bromide.
Base (K₂CO₃): An aqueous inorganic base facilitates the critical transmetalation step by forming a reactive, electron-rich arylboronate species.
Solvent System (1,4-Dioxane/H₂O 4:1): Provides optimal solubility for both the lipophilic thiazole scaffold and the inorganic base, while the boiling point (101°C) allows for sufficient thermal energy to overcome the activation barrier of oxidative addition.
Step-by-Step Procedure:
To an oven-dried 20 mL reaction vial, add Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate (1.0 equiv, 0.5 mmol), the desired aryl boronic acid (1.2 equiv, 0.6 mmol), and K₂CO₃ (2.0 equiv, 1.0 mmol).
Suspend the mixture in 5 mL of a degassed 1,4-Dioxane/H₂O (4:1 v/v) solution. Note: Strict degassing via nitrogen sparging for 10 minutes is required to prevent the oxidation of the active Pd(0) species.
Add Pd(dppf)Cl₂ (0.05 equiv, 0.025 mmol) under a nitrogen atmosphere. Seal the vial.
Heat the reaction mixture at 90°C in an oil bath or heating block for 4–6 hours.
Cool to room temperature, dilute with EtOAc (15 mL), and wash with saturated aqueous NaHCO₃ (10 mL) followed by brine (10 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).
Self-Validating QC Checkpoint:
LC-MS Analysis: The starting material exhibits a distinct isotopic doublet at m/z 276/278 [M+H]⁺ due to the ⁷⁹Br/⁸¹Br isotopes. Reaction completion is definitively validated by the complete disappearance of this doublet and the emergence of the singular product mass peak.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling at the C5 position of the thiazole core.
Protocol B: C4 Ester Saponification and Amidation
Objective: To hydrolyze the C4-ethyl ester and couple the resulting carboxylic acid with diverse amines to generate an amide library.
Causality & Reagent Selection:
Saponification Solvent (THF/MeOH/H₂O): The ternary solvent system is crucial. THF dissolves the lipophilic organic ester, water dissolves the LiOH, and MeOH acts as a phase-transfer bridge to ensure a completely homogeneous reaction, preventing the precipitation of unreacted starting material.
Coupling Agent (HATU): Utilized over standard EDC/HOBt because the thiazole-4-carboxylic acid is sterically hindered by the adjacent C5-substituent. HATU forms a highly reactive 7-aza-OBt ester intermediate, driving the amidation to completion even with deactivated or bulky amines.
Step-by-Step Procedure:
Saponification: Dissolve the C5-substituted thiazole ester (1.0 equiv) in a 2:1:1 mixture of THF/MeOH/H₂O (0.1 M concentration).
Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 2 hours.
Concentrate the mixture to remove organic solvents, then acidify the aqueous layer with 1M HCl to pH ~3 to precipitate the intermediate thiazole-4-carboxylic acid. Filter and dry under vacuum.
Amidation: Dissolve the dried carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M).
Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes at room temperature to pre-form the active ester.
Add the desired primary or secondary amine (1.2 equiv) and stir for 4 hours.
Quench with water, extract with EtOAc, wash heavily with brine (to remove DMF), dry, and purify via preparative HPLC.
Self-Validating QC Checkpoint:
¹H NMR Spectroscopy: Successful saponification is confirmed by the disappearance of the characteristic ethyl ester signals: a quartet at ~4.3 ppm (-CH₂-) and a triplet at ~1.3 ppm (-CH₃). Successful amidation is confirmed by the appearance of the amide N-H proton (typically broad singlet, 7.5–8.5 ppm) and the corresponding amine aliphatic/aromatic signals.
References
European Journal of Medicinal Chemistry - Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. Available at:[Link][2]
ACS Medicinal Chemistry Letters - Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? Available at:[Link][3]
Chemical Science (RSC Publishing) - Driving tert-butyl axial: the surprising cyclopropyl effect. Available at:[Link][4]
Application Note: Cross-Coupling Reactions of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate
Introduction & Strategic Significance Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate (CAS: 1379345-32-0) is a high-value heterocyclic building block used extensively in medicinal chemistry for Fragment-Based Drug Disc...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Significance
Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate (CAS: 1379345-32-0) is a high-value heterocyclic building block used extensively in medicinal chemistry for Fragment-Based Drug Discovery (FBDD). Its structural uniqueness lies in the combination of three distinct functional motifs:
C5-Bromide: A highly reactive electrophilic handle for Palladium-catalyzed cross-coupling (Suzuki, Stille, Sonogashira), enabling rapid library generation.
C2-Cyclopropyl Group: A lipophilic, metabolically stable bioisostere that improves permeability and potency compared to simple alkyl chains, often used to fill hydrophobic pockets in target proteins (e.g., GPCRs, Kinases).
C4-Ethyl Ester: A versatile "chemical handle" that can be hydrolyzed to a carboxylic acid (for amide coupling), reduced to an alcohol, or converted to heterocycles (e.g., oxadiazoles).
This guide details the optimized protocols for utilizing this scaffold in cross-coupling reactions, specifically focusing on the synthesis of 5-aryl-2-cyclopropylthiazole-4-carboxylates , a core motif found in CXCR3 modulators and antiviral candidates.
Mechanistic Insight: Reactivity Profile
The thiazole ring is electron-deficient, similar to pyridine. The introduction of the electron-withdrawing ethoxycarbonyl group at C4 further decreases electron density at C5, making the C5-Br bond highly activated for oxidative addition to Pd(0). However, this electron deficiency also makes the ring susceptible to nucleophilic attack if harsh bases are used.
Oxidative Addition (Fast): The C5-Br bond is weak due to the heteroaromatic nature and the ortho-ester group.
Transmetallation (Rate-Determining): Steric hindrance from the C4-ester can slow down transmetallation with bulky boronic acids.
Reductive Elimination (Fast): Formation of the C5-C(Aryl) bond is generally rapid.
Structural Diagram: Reactivity Map
Caption: Functional group reactivity map of the target scaffold.
Application Note 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate with aryl boronic acids to generate biaryl scaffolds.
Optimization Strategy
Catalyst:Pd(dppf)Cl₂·CH₂Cl₂ is preferred over Pd(PPh₃)₄ due to its resistance to oxidation and higher turnover frequency (TOF) for electron-deficient heterocycles.
Base:K₂CO₃ or Cs₂CO₃ are mild enough to prevent ester hydrolysis while sufficiently basic to activate the boronic acid.
Solvent:1,4-Dioxane/Water (4:1) provides the optimal polarity for solubilizing both the organic halide and the inorganic base.
Setup: To a dry 20 mL microwave vial or round-bottom flask equipped with a magnetic stir bar, add the thiazole bromide (1.0 equiv), aryl boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
Inertion: Evacuate the vessel and backfill with Nitrogen or Argon (repeat 3 times).
Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.
Catalyst Addition: Under a positive pressure of inert gas, quickly add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%). Seal the vial immediately.
Reaction: Heat the mixture to 90°C for 4–12 hours . (Monitor via TLC/LC-MS; Product typically elutes later than starting material).
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry organic layer over Na₂SO₄, filter, and concentrate.
Purification: Purify via flash column chromatography (SiO₂). Gradient: 0% → 20% EtOAc in Hexanes.
Troubleshooting Guide
Low Conversion: Switch to Pd(OAc)₂ / XPhos (2 mol% / 4 mol%) if the boronic acid is sterically hindered (e.g., 2,6-disubstituted).
De-bromination (Side Product): If the reduced product (5-H thiazole) is observed, ensure the solvent is rigorously degassed to remove Oxygen, which promotes proto-demetallation.
Ester Hydrolysis: If the acid is formed, lower the temperature to 80°C or switch to anhydrous conditions using K₃PO₄ in Toluene.
Application Note 2: Sonogashira Coupling
Installing an alkyne at C5 allows for the synthesis of rigid "rod-like" molecules or precursors for "Click" chemistry (triazoles).
Mix: Combine thiazole bromide, Pd catalyst, and CuI in a vial. Purge with Argon.
Add Liquids: Add anhydrous DMF and Et₃N.
Initiate: Add the terminal alkyne dropwise.
Heat: Stir at 60°C for 2–6 hours . (Note: Higher temps may cause alkyne polymerization).
Workup: Dilute with Et₂O, wash with NH₄Cl (sat. aq.) to remove Copper, then brine.
Workflow Visualization: Library Synthesis
The following diagram illustrates the parallel synthesis workflow for generating a library of CXCR3 modulator analogs using this scaffold.
Caption: Parallel synthesis workflow for generating 2-cyclopropylthiazole libraries.
References
AstraZeneca AB. (2009). Compounds (CXCR3 Modulators).[1][3] WO2009098448A1. Link (Describes the synthesis and use of the 2-cyclopropylthiazole-4-carboxylate core).
Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.
St. Jean, D. J., et al. (2011).[1] Discovery of potent and selective inhibitors of the mammalian target of rapamycin (mTOR).Journal of Medicinal Chemistry, 54(9), 3206-3214. (Demonstrates Suzuki couplings on similar ethyl 5-bromothiazole-4-carboxylate scaffolds).
Application Note: Scale-Up Synthesis of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate
Executive Summary Thiazole cores are highly privileged scaffolds in modern drug discovery, frequently utilized for their metabolic stability and ability to act as bioisosteres for various heterocycles. The compound Ethyl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Thiazole cores are highly privileged scaffolds in modern drug discovery, frequently utilized for their metabolic stability and ability to act as bioisosteres for various heterocycles. The compound Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate (CAS: 1379345-32-0) serves as a critical, densely functionalized building block for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) in the development of advanced active pharmaceutical ingredients (APIs)[1].
This application note provides a comprehensive, scalable, and self-validating protocol for the multi-gram to kilogram synthesis of this intermediate. By prioritizing thermodynamic control, eliminating chromatographic purification, and utilizing highly regioselective halogenation, this workflow bridges the gap between discovery-scale medicinal chemistry and process-scale manufacturing.
Strategic Rationale & Mechanistic Pathway
The synthesis is executed via a highly efficient two-step sequence:
Hantzsch Thiazole Synthesis: Condensation of cyclopropanecarbothioamide with ethyl 3-bromo-2-oxopropanoate (ethyl bromopyruvate)[2].
Electrophilic Aromatic Bromination: Regioselective C5-bromination using N-Bromosuccinimide (NBS)[3].
Causality of Process Design Choices
Solvent Selection (Step 1): Ethanol is utilized as the reaction medium because it effectively solubilizes both starting materials at room temperature but exhibits a steep solubility curve for the cyclized product. This allows the target intermediate to be isolated via direct precipitation upon the addition of water, completely bypassing the need for silica gel chromatography.
Reagent Selection (Step 2): NBS is selected over liquid bromine (
) for the scale-up phase. Liquid bromine is highly corrosive, generates stoichiometric hydrogen bromide gas, and is difficult to handle at scale. NBS provides a controlled, steady release of electrophilic bromine () in polar aprotic solvents like DMF, which stabilizes the bromonium intermediate and heavily favors C5-regioselectivity without over-bromination[3].
Quenching Strategy: The use of aqueous sodium thiosulfate (
) is mandatory. It rapidly reduces any unreacted NBS or trace molecular bromine into inert, water-soluble bromide salts. Failing to neutralize these oxidants leads to the downstream oxidative degradation of the thiazole ring, resulting in batch discoloration and diminished shelf-life[4].
Synthetic workflow and in-process controls for the target thiazole carboxylate.
Self-Validating Experimental Protocols
A self-validating protocol ensures that the reaction dictates the pace of the workflow through In-Process Controls (IPCs) and thermodynamic feedback loops, rather than relying on arbitrary timeframes.
Phase 1: Synthesis of Ethyl 2-cyclopropylthiazole-4-carboxylate
Objective: Construct the thiazole core via Hantzsch condensation[2].
Reactor Preparation: Charge a jacketed glass reactor with Ethanol (10 volumes) and Cyclopropanecarbothioamide (1.0 equivalent). Stir at 250 rpm until complete dissolution is achieved.
Thermal Equilibration: Set the jacket temperature to cool the internal reaction mixture to 0–5 °C.
Controlled Alkylation (Self-Validating Step): Begin the dropwise addition of Ethyl 3-bromo-2-oxopropanoate (1.05 equivalents).
Causality Rule: The initial S-alkylation is highly exothermic. The addition rate must be dynamically linked to the internal temperature (
). If exceeds 15 °C, pause the addition. Proceeding above this threshold triggers the polymerization of the bromopyruvate, drastically reducing yield.
Cyclization & Dehydration: Once the addition is complete and the exotherm subsides, ramp the jacket temperature to achieve a gentle reflux (approx. 78 °C). Maintain reflux for 3–4 hours.
IPC Verification: Sample the reaction mixture. Perform HPLC analysis. The reaction is deemed complete when the unreacted thioamide is < 1.0% (AUC).
Isolation: Concentrate the mixture under reduced pressure (40 °C, 150 mbar) to roughly 3 volumes. Slowly charge Water (10 volumes) over 30 minutes to induce precipitation. Filter the resulting slurry, wash the filter cake with cold water (2 x 2 volumes), and dry under vacuum at 45 °C to constant weight.
Self-validating thermal control loop during exothermic reagent addition.
Phase 2: Regioselective Electrophilic Bromination
Objective: Install the C5-bromide handle to yield Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate[1].
Substrate Solubilization: Charge the jacketed reactor with Ethyl 2-cyclopropylthiazole-4-carboxylate (1.0 equivalent) and anhydrous N,N-Dimethylformamide (DMF) (8 volumes).
Thermal Equilibration: Cool the internal temperature to 0–5 °C.
Electrophile Addition: Add N-Bromosuccinimide (NBS) (1.1 equivalents) in 5 equal portions over 1.5 hours.
Causality Rule: Portion-wise addition of solid NBS prevents localized concentration spikes of
, which is the primary driver of off-target dibromination and thermal runaway.
Maturation: Remove the cooling and allow the reaction to naturally warm to room temperature (20–25 °C). Stir for 4 hours.
IPC Verification: Confirm reaction completion via HPLC (Target: Starting material < 0.5%).
Quenching & Workup: Charge a 10% w/w aqueous solution of Sodium Thiosulfate (
) (5 volumes) to the reactor. Stir vigorously for 30 minutes. The mixture will transition from a deep orange to a pale yellow as active bromine is neutralized.
Extraction & Purification: Extract the aqueous mixture with Ethyl Acetate (3 x 5 volumes). Wash the combined organic layers with 5% aqueous LiCl or Brine (3 x 5 volumes) to thoroughly partition the DMF into the aqueous waste stream. Concentrate the organics and recrystallize the crude solid from a Heptane/Ethyl Acetate (9:1) mixture to afford the final product as an off-white to pale yellow crystalline powder.
Quantitative Process Metrics
The following table summarizes the expected scale-up metrics, validating the efficiency and robustness of the described protocol.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Context
Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate (CAS: 1379345-32-0) is a highly valued heterocyclic building block in modern drug discovery. It is frequently utilized as a core scaffold in the synthesis of small-molecule therapeutics, including Focal Adhesion Kinase (FAK) inhibitors[1] and BRM (SMARCA2) targeting degradation compounds[2].
The synthesis of this molecule typically involves the electrophilic aromatic substitution (bromination) of its precursor, Ethyl 2-cyclopropylthiazole-4-carboxylate (CAS: 135207-08-8)[3]. Because the C5 position of the thiazole ring is highly electron-rich, bromination is highly regioselective. N-Bromosuccinimide (NBS) is the preferred reagent over molecular bromine (
), as it maintains a low steady-state concentration of electrophilic bromine, thereby preventing the radical-induced ring-opening of the strained C2-cyclopropyl group.
As a Senior Application Scientist, I emphasize that the primary challenge in isolating this building block is not the reaction itself, but the downstream purification. The crude mixture typically contains the target product, unreacted precursor, water-soluble succinimide, and trace ester-hydrolysis degradants. The protocols below outline a self-validating, orthogonal purification system designed to isolate the target compound with >98% purity.
Physicochemical Profile
Understanding the physicochemical properties of the target molecule is critical for designing an effective purification strategy. The addition of the heavy, polarizable bromine atom increases the molecule's lipophilicity compared to its precursor, which dictates its behavior during liquid-liquid extraction and normal-phase chromatography[4].
Table 1: Physicochemical Properties of the Target Compound
Property
Value
Chemical Name
Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate
CAS Number
1379345-32-0
Molecular Formula
Molecular Weight
276.15 g/mol
Topological Polar Surface Area (TPSA)
39.19 Ų
LogP (Predicted)
2.96
Storage Conditions
Sealed in dry, 2-8°C
Purification Workflow
The following workflow relies on exploiting the vast solubility difference between the reaction byproducts (e.g., succinimide) and the lipophilic target, followed by high-resolution separation of structurally similar thiazole analogs.
Fig 1: Workflow for the purification of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate.
Step-by-Step Methodologies
Protocol A: Reaction Quench and Liquid-Liquid Extraction
Objective: Complete removal of succinimide and polar aprotic reaction solvents (e.g., DMF or Acetonitrile).
Electrophile Quench: Upon completion of the NBS bromination, cool the reaction vessel to 0°C. Slowly add a 5% aqueous solution of sodium thiosulfate (
).
Causality: Thiosulfate instantly reduces any residual electrophilic bromine (
) to inert bromide (), preventing uncontrolled over-bromination during the concentration phase.
Dilution & Partitioning: Dilute the quenched mixture with Ethyl Acetate (EtOAc) at a ratio of 10 mL per gram of theoretical yield. Transfer to a separatory funnel.
Aqueous Washing:
Wash the organic layer with distilled water (3 × 10 mL/g). Causality: Succinimide is highly water-soluble; aggressive aqueous washing completely partitions it into the aqueous waste.
Wash with 5% aqueous
(1 × 10 mL/g). Causality: This mildly basic wash neutralizes trace hydrobromic acid (HBr) generated during the reaction without being basic enough to trigger the hydrolysis of the C4-ethyl ester.
Wash with saturated aqueous NaCl (brine) to pre-dry the organic layer.
Drying: Dry the organic phase over anhydrous sodium sulfate (
), filter, and concentrate under reduced pressure (bath temperature ≤ 35°C) to yield the crude product.
Protocol B: Flash Column Chromatography
Objective: Separation of the brominated target from the unbrominated precursor (CAS 135207-08-8)[3].
Dry Loading (Critical Step): Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). Add silica gel (230-400 mesh) equal to twice the mass of the crude oil. Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.
Causality: The polarity difference between the C5-H and C5-Br thiazoles is minimal. Dry loading eliminates the solvent front effect (band broadening) that occurs during liquid loading, ensuring sharp, high-resolution peaks.
Column Packing: Pack a silica gel column using 100% Hexanes. Use a silica-to-crude ratio of at least 30:1 (w/w).
Elution: Execute the gradient outlined in Table 2. The bulky bromine atom increases the overall lipophilicity of the molecule, meaning the target product will elute slightly ahead of the unreacted precursor.
Table 2: Chromatographic Gradient for Silica Gel Purification
Column Volume (CV)
% Hexanes
% Ethyl Acetate
Elution Target / Purpose
0 - 2
100%
0%
Column equilibration
2 - 7
98%
2%
Elution of highly lipophilic trace byproducts
7 - 12
95%
5%
Elution of Target Product (C5-Br thiazole)
12 - 15
90%
10%
Elution of Unreacted Precursor (C5-H thiazole)
15 - 18
50%
50%
Column flush for polar ester-hydrolysis degradants
Protocol C: Final Isolation and Analytical Validation
Concentration: Pool the fractions containing the pure product (monitored via TLC, UV active at 254 nm) and concentrate via rotary evaporation.
High-Vacuum Drying: Subject the resulting heavy oil/low-melting solid to high vacuum (0.1 mbar) for 4-6 hours to remove trace EtOAc and Hexanes.
Analytical Self-Validation:
LC-MS: Confirm the presence of the characteristic 1:1 isotopic doublet at m/z 276.1 and 278.1
NMR (): Validate purity by confirming the disappearance of the thiazole C5-H singlet (typically observed around 8.1 ppm in the precursor).
Safety and Handling
According to standardized safety data[5], Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate poses several health hazards:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling Directives: All manipulations, particularly the NBS bromination and dry-loading steps, must be performed inside a certified chemical fume hood. Personnel must wear nitrile gloves, splash-proof safety goggles, and a standard laboratory coat. Store the purified compound sealed under an inert atmosphere (Argon or Nitrogen) at 2-8°C to prevent long-term ester hydrolysis[4].
References
Google Patents. "US20220242882A1 - Small-molecule focal adhesion kinase (FAK) inhibitors." United States Patent and Trademark Office.
Google Patents. "WO2021067606A1 - BRM targeting compounds and associated methods of use." World Intellectual Property Organization.
Howei Pharm. "CAS 135207-08-8 | Ethyl 2-cyclopropylthiazole-4-carboxylate." Howei Life Science Product Solutions. Available at:[Link]
Application Note: Orthogonal Diversification of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate in High-Throughput Library Synthesis
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Strategic Rationale & Scaffold Profiling In the pursuit of novel chemical space for drug d...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Guide & Validated Protocols
Strategic Rationale & Scaffold Profiling
In the pursuit of novel chemical space for drug discovery, the 1,3-thiazole ring system stands out as a "privileged scaffold," frequently found in FDA-approved therapeutics ranging from kinase inhibitors (e.g., Dasatinib) to anti-inflammatory agents . When designing Diversity-Oriented Synthesis (DOS) libraries, the selection of the core building block dictates the success of the combinatorial matrix.
Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate (CAS: 1379345-32-0) is engineered specifically for high-fidelity library generation. Its structural features provide distinct, causality-driven advantages:
C5-Bromine: Acts as a highly reactive electrophilic handle for Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira).
C4-Ethyl Ester: Provides orthogonal reactivity. It remains entirely inert during C5 cross-coupling but can be readily saponified to a carboxylic acid for subsequent amide library generation.
C2-Cyclopropyl Group: Strategically incorporated to increase the fraction of sp³ carbons (
). This non-planar moiety enhances metabolic stability against CYP450 enzymes and improves membrane permeability compared to simple alkyl or aryl substituents.
Data sourced from computational chemistry profiling .
Property
Value
Implication for Combinatorial Library Design
Molecular Weight
276.15 g/mol
Low MW allows for two points of heavy diversification while strictly adhering to Lipinski’s Rule of 5.
LogP
2.96
Favorable basal lipophilicity; the cyclopropyl group enhances passive cellular permeability.
TPSA
39.19 Ų
Exceptionally low polar surface area, providing an excellent starting point for CNS-penetrant library design.
H-Bond Acceptors
4
Provides sufficient interaction points for target binding (e.g., kinase hinge region interactions).
H-Bond Donors
0
Leaves a "blank slate" to introduce specific H-bond donors via C4 amidation.
Orthogonal Diversification Workflow
To maximize chemical diversity, we employ a two-stage orthogonal functionalization strategy. The workflow leverages the differential reactivity of the C5 and C4 positions, ensuring that library generation can be automated or performed in parallel without cross-reactivity or the need for intermediate protecting groups .
Caption: Orthogonal diversification workflow of the thiazole scaffold for library synthesis.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. By monitoring specific mass-to-charge (
) ratios and retention times, researchers can ensure quantitative conversion before proceeding to the next combinatorial split.
Protocol 1: C5-Diversification via High-Throughput Suzuki-Miyaura Coupling
Mechanistic Causality: We utilize
because its large bite angle facilitates the reductive elimination step, which is often rate-limiting when coupling sterically hindered heteroaryl bromides. A biphasic 1,4-Dioxane/Water system ensures the solubility of both the lipophilic thiazole scaffold and the inorganic base (), which is critical for efficient transmetalation.
Step-by-Step Methodology:
Preparation: In a 10 mL microwave vial, dissolve Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate (1.0 equiv, 0.5 mmol) and the diverse boronic acid/ester (1.2 equiv) in 4.0 mL of 1,4-Dioxane.
Base Addition: Add 1.0 mL of a 2.0 M aqueous
solution (2.0 equiv).
Degassing: Sparge the biphasic mixture with Argon for 5 minutes to prevent oxidative degradation of the catalyst.
Catalyst Introduction: Add
(0.05 equiv). Seal the vial with a crimp cap.
Reaction Execution: Heat the mixture in a microwave reactor at 110°C for 20 minutes (or conventionally at 90°C for 4 hours).
Self-Validation (LC-MS): Sample the organic layer. The reaction is complete when the characteristic isotopic doublet of the starting material (
276.0/278.0 ) is entirely consumed and replaced by the product mass.
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate. Proceed to Step 2 without further purification if LC-MS purity is >85%.
Protocol 2: C4-Ester Hydrolysis and Parallel Amide Coupling
Mechanistic Causality: Lithium hydroxide (
) is selected for saponification because it is mild enough to cleave the ethyl ester without risking ring-opening of the thiazole. For the subsequent amidation, HATU is the coupling reagent of choice; its superior leaving group (HOAt) accelerates the reaction with hindered or electron-deficient amines, driving parallel reactions to completion at room temperature.
Step-by-Step Methodology:
Hydrolysis: Dissolve the crude C5-substituted ester in THF/MeOH/
(2:1:1). Add (3.0 equiv). Stir at room temperature for 2 hours.
Acidification: Acidify to pH 3 using 1.0 M HCl. Extract the free carboxylic acid with EtOAc and concentrate.
Activation: In a 96-well deep-well block or parallel synthesizer, dissolve the carboxylic acid (1.0 equiv, 0.1 mmol) in anhydrous DMF (1.0 mL). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 10 minutes to form the active OAt-ester.
Diversification: Add the diverse amine library members (1.2 equiv) to individual wells. Stir at room temperature for 4 hours.
Self-Validation (LC-MS): Confirm product formation by observing the disappearance of the intermediate OAt-ester mass and the appearance of the target amide
.
Purification: Filter through a solid-supported liquid extraction (SLE) plate or purify via preparative reverse-phase HPLC.
Library Validation & Yield Data
Implementing the above protocols across a matrix of boronic acids and amines yields a highly pure compound library. The table below summarizes representative validation data, demonstrating the robustness of the scaffold across different steric and electronic environments.
Table 2: Representative Library Matrix Output
R1 (C5 Position via Suzuki)
R2 (C4 Position via Amidation)
Average Isolated Yield (%)
LC-MS Purity (%)
Phenyl
Benzylamine
88%
>98%
4-Fluorophenyl
Morpholine
84%
>96%
3-Pyridyl
Cyclohexylamine
79%
>95%
1-Methyl-1H-pyrazole
Aniline
74%
>92%
Biological Application: Target Engagement
Compounds derived from the 2-cyclopropylthiazole-4-carboxamide scaffold frequently exhibit potent activity against kinase targets. The nitrogen of the thiazole ring often acts as a critical hydrogen bond acceptor for the hinge region of the kinase ATP-binding pocket, while the R1 and R2 vectors probe the DFG-out or selectivity pockets.
Caption: Mechanism of action for thiazole-based kinase inhibitors identified from libraries.
References
Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents
Source: Molecules / National Center for Biotechnology Information (PMC)
URL: [Link]
Title: A Remarkably High-Speed Solution-Phase Combinatorial Synthesis of 2-Substituted-Amino-4-Aryl Thiazoles
Source: International Journal of Combinatorial Chemistry / National Center for Biotechnology Information (PMC)
URL: [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Troubleshooting the Synthesis of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate
Welcome to the Technical Support Center. This guide provides authoritative troubleshooting strategies for optimizing the yield of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate (CAS: 1379345-32-0).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide provides authoritative troubleshooting strategies for optimizing the yield of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate (CAS: 1379345-32-0).
The synthesis of this critical building block typically involves a two-step sequence: a Hantzsch thiazole synthesis to construct the core heterocycle, followed by a regioselective electrophilic bromination at the C5 position. Below, we address the most common yield-limiting issues encountered by researchers and provide self-validating protocols to ensure synthetic success.
Process Workflow
Two-step synthesis workflow for Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate.
Section 1: Troubleshooting the Hantzsch Thiazole Synthesis (Step 1)
Q1: My yield of the intermediate Ethyl 2-cyclopropylthiazole-4-carboxylate is consistently below 50%. What is causing this?A1: Low yields in the Hantzsch synthesis usually stem from incomplete dehydration during the cyclization step or the thermal degradation of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-haloketone (ethyl bromopyruvate)[1]. The reaction initiates via a nucleophilic attack of the cyclopropanecarbothioamide sulfur onto the -carbon of ethyl bromopyruvate, forming a hydroxythiazoline intermediate. If the temperature is too low, the subsequent dehydration to the aromatic thiazole stalls. Conversely, excessive heat can cause the ethyl bromopyruvate to decompose[1].
Actionable Fix: Optimize the thermal conditions. Transitioning from conventional heating to ultrasonic irradiation or using continuous flow chemistry has been shown to increase yields up to 90-95% by ensuring uniform heat distribution and reducing residence time[2].
Q2: I am observing multiple spots on my TLC. How can I minimize side reactions?A2: A common side reaction is the formation of isomeric impurities, such as 2-imino-2,3-dihydrothiazoles, which occur under highly acidic conditions[3]. Because hydrobromic acid (HBr) is generated as a byproduct during the condensation, the reaction mixture becomes increasingly acidic over time.
Actionable Fix: Incorporate a mild base or buffer system (such as
) during the reaction or workup. Maintaining neutral to slightly basic conditions prevents the accumulation of these isomeric impurities[3].
Table 1: Impact of Reaction Conditions on Hantzsch Thiazole Cyclization Yield
Section 2: Troubleshooting the Regioselective C5-Bromination (Step 2)
Q3: When brominating with NBS, I am getting a mixture of unreacted starting material, the desired C5-bromo product, and over-brominated byproducts. How do I improve regioselectivity?A3: Thiazoles are inherently electron-deficient, making electrophilic aromatic substitution challenging; however, the C5 position is the most nucleophilic site on the ring. Using N-bromosuccinimide (NBS) is safer and often more selective than elemental bromine (
)[4]. Poor conversion or over-bromination usually points to improper solvent selection or poor temperature control. Furthermore, radical pathways can lead to unwanted bromination on the cyclopropyl ring.
Actionable Fix: Ensure you are driving an ionic bromination pathway. Strictly avoid radical initiators like AIBN and shield the reaction from light. Use a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile, which stabilizes the ionic intermediate. Keep the NBS stoichiometry strictly at 1.05 equivalents and initiate the reaction at 0 °C.
Q4: Can I use aqueous or biphasic systems to improve the bromination yield?A4: Yes. Recent methodologies have demonstrated that NBS-promoted bromination of thiazoles can be highly efficient in aqueous or biphasic systems (e.g., ethyl acetate/water)[5]. Water can act as a safe, environmentally benign solvent that sometimes enhances the reaction rate due to the hydrophobic effect, which forces the organic reactants into close proximity[5].
Table 2: Optimization of NBS Bromination Conditions for Thiazole Derivatives
Solvent
Equivalents of NBS
Temperature
Yield (%)
Mechanistic Observation
THF
1.1
25 °C
45%
Sluggish reaction; poor stabilization of ionic intermediate.
Acetonitrile
1.1
25 °C
60%
Better solubility; moderate yield with some over-bromination.
DMF
1.05
0 °C to 25 °C
88%
High regioselectivity; polar aprotic nature stabilizes transition state.
EtOAc /
1.05
25 °C
85%
Green alternative; hydrophobic effect accelerates bromination.
Self-Validating Experimental Protocol
To guarantee reproducibility, follow this self-validating methodology. Each step contains a built-in analytical check to confirm causality and progress before proceeding.
Step 1: Synthesis of Ethyl 2-cyclopropylthiazole-4-carboxylate
Preparation: In a round-bottom flask, dissolve cyclopropanecarbothioamide (1.0 equiv) in anhydrous ethanol to achieve a 0.5 M concentration.
Addition: Dropwise add ethyl bromopyruvate (1.05 equiv) at 0 °C. Causality: Cooling controls the initial exothermic
attack of the sulfur onto the -haloketone, preventing premature degradation.
Cyclization: Attach a reflux condenser and heat the mixture to 65 °C for 2-4 hours.
Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 3:1). The complete disappearance of the thioamide spot and the appearance of a lower
UV-active spot indicates successful dehydration and aromatization.
Workup: Cool to room temperature and concentrate under reduced pressure. Neutralize the crude residue with saturated aqueous
to neutralize the HBr byproduct, preventing acid-catalyzed isomerization. Extract with Dichloromethane (DCM), dry over , filter, and concentrate.
Step 2: Synthesis of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate
Preparation: Dissolve the intermediate from Step 1 in anhydrous DMF (0.3 M concentration). Shield the flask from direct light (e.g., wrap in aluminum foil). Causality: Light exclusion suppresses homolytic cleavage of NBS, preventing radical bromination of the cyclopropyl group.
Bromination: Cool the solution to 0 °C using an ice bath. Add recrystallized N-bromosuccinimide (NBS, 1.05 equiv) in small portions over 15 minutes to prevent thermal spikes.
Reaction: Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
Self-Validation Check: Analyze an aliquot via LC-MS. You must observe the
peak corresponding to the brominated product (m/z ~276/278). The presence of a characteristic 1:1 isotopic doublet confirms the successful integration of a single bromine atom.
Quenching & Isolation: Quench the reaction by pouring it into ice water containing 5% sodium thiosulfate. Causality: Thiosulfate reduces any unreacted electrophilic bromine species, preventing over-bromination during workup. Extract with EtOAc, wash the organic layer extensively with water (3x) to remove DMF, dry over
, filter, and concentrate to yield the pure product.
References
Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Lookchem. 4
One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. PMC. 5
Optimization of Hantzsch thiazole synthesis reaction conditions. Benchchem. 3
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. 6
Supplementary information files for "Design and optimization of a shared synthetic route for multiple active pharmaceutical ingredients through combined computer aided retrosynthesis and flow chemistry". Loughborough University. 2
Technical Support Center: Synthesis of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the poten...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and extensive laboratory experience.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.
Question 1: Low Yield of the Thiazole Ring Precursor (Ethyl 2-cyclopropylthiazole-4-carboxylate)
"I'm performing a Hantzsch-type synthesis to form the initial thiazole ring from cyclopropanecarbothioamide and ethyl bromopyruvate, but my yields are consistently low. What are the likely causes and how can I improve them?"
Answer:
Low yields in the Hantzsch thiazole synthesis are a common issue and can often be attributed to several factors related to reagent stability, reaction conditions, and competing side reactions.[1][2][3]
Underlying Causes and Solutions:
Decomposition of Ethyl Bromopyruvate: Ethyl bromopyruvate is highly reactive and prone to self-condensation and decomposition, especially in the presence of moisture or base.
Solution: Use freshly distilled or recently purchased ethyl bromopyruvate. Store it under an inert atmosphere (nitrogen or argon) at low temperatures. When setting up the reaction, add it slowly to the reaction mixture to avoid localized high concentrations.
Instability of Cyclopropanecarbothioamide: Thioamides can be susceptible to hydrolysis, particularly if the reaction is run for extended periods or at elevated temperatures in the presence of water.
Solution: Ensure your solvent is anhydrous. If preparing the thioamide in-house, ensure it is thoroughly dried and pure before use.
Suboptimal Reaction Conditions: The Hantzsch synthesis is sensitive to temperature and pH.
Solution: A systematic optimization of the reaction temperature is recommended. Start at room temperature and gradually increase it. Overheating can lead to the formation of dark, insoluble by-products. The reaction is typically run under neutral or slightly basic conditions. The use of a mild, non-nucleophilic base like sodium bicarbonate or potassium carbonate can be beneficial in scavenging the HBr formed during the reaction, but strong bases should be avoided as they can promote the decomposition of the bromopyruvate.
Formation of Isomeric Byproducts: While the reaction between an α-haloketone and a thioamide is generally regioselective, the formation of isomeric thiazoles can occur, complicating purification and reducing the yield of the desired product.[4]
Solution: Careful control of reaction conditions, particularly temperature and the rate of addition of reagents, can minimize the formation of isomers. Purification by column chromatography is often necessary to separate the desired product from any isomeric impurities.
To a solution of cyclopropanecarbothioamide (1.0 eq) in anhydrous ethanol (5-10 mL per gram of thioamide) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium bicarbonate (1.2 eq).
Stir the suspension at room temperature for 15 minutes.
Slowly add a solution of ethyl bromopyruvate (1.1 eq) in anhydrous ethanol dropwise over 30 minutes.
After the addition is complete, heat the reaction mixture to a gentle reflux (around 70-80°C) and monitor the reaction progress by TLC.[5]
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Question 2: Multiple Products Observed During the Bromination Step
"During the bromination of Ethyl 2-cyclopropylthiazole-4-carboxylate with N-bromosuccinimide (NBS), my TLC and LC-MS analysis show multiple brominated species. How can I achieve selective bromination at the C5 position?"
Answer:
The issue of non-selective bromination is a classic challenge in heterocyclic chemistry. The thiazole ring has multiple positions susceptible to electrophilic attack, and the reaction conditions play a crucial role in directing the regioselectivity.[6][7][8]
Underlying Causes and Solutions:
Over-bromination: Thiazoles can be activated towards electrophilic substitution, and using an excess of the brominating agent or harsh reaction conditions can lead to the formation of di-brominated or even tri-brominated products.
Solution: Use a stoichiometric amount of the brominating agent (e.g., 1.0-1.1 equivalents of NBS). Add the brominating agent portion-wise or as a solution to maintain a low concentration in the reaction mixture. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Incorrect Regioselectivity: While the C5 position is generally the most electron-rich and thus the most susceptible to electrophilic attack in 4-carboxy-substituted thiazoles, bromination at other positions can occur, especially if the C5 position is sterically hindered or if the reaction proceeds via a radical mechanism.[8]
Solution: The choice of solvent and temperature is critical. Aprotic solvents like dichloromethane (DCM), chloroform, or acetonitrile are generally preferred. Running the reaction at a lower temperature (e.g., 0°C to room temperature) can enhance selectivity. The use of a radical initiator should be avoided if ionic bromination is desired.
Ring Opening of the Cyclopropyl Group: The cyclopropyl group is a strained ring system and can be susceptible to ring-opening under certain bromination conditions, especially those involving radical mechanisms or strong Lewis acids.[9][10][11] This can lead to a complex mixture of byproducts.
Solution: Avoid harsh bromination conditions such as using elemental bromine with a strong Lewis acid. NBS in a suitable solvent is generally a milder alternative. Radical initiators (like AIBN) or exposure to UV light should be avoided to minimize the risk of radical-mediated ring opening.
Experimental Protocol: Selective C5-Bromination
Dissolve Ethyl 2-cyclopropylthiazole-4-carboxylate (1.0 eq) in anhydrous acetonitrile or dichloromethane in a flask protected from light.
Cool the solution to 0°C in an ice bath.
Add N-bromosuccinimide (1.05 eq) portion-wise over 20-30 minutes, ensuring the temperature remains below 5°C.
Stir the reaction at 0°C and monitor its progress by TLC.
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Question 3: Presence of a Decarboxylated Byproduct
"My final product, Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate, is contaminated with 5-bromo-2-cyclopropylthiazole. What causes this decarboxylation and how can I prevent it?"
Answer:
The loss of the carboxylate group is a known side reaction for certain heterocyclic carboxylic acids and their esters, particularly under harsh thermal or pH conditions.[12][13]
Underlying Causes and Solutions:
Hydrolysis and Subsequent Decarboxylation: If the reaction or work-up conditions involve strong acids or bases, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid. Thiazole-4-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures.[13]
Solution: During work-up, avoid using strong acids or bases. If an aqueous wash is necessary, use dilute solutions and perform the extraction at low temperatures. Avoid prolonged heating of the crude product, especially if acidic or basic impurities are present.
Thermal Decomposition: High temperatures during reaction, purification (distillation), or even prolonged storage at elevated temperatures can promote decarboxylation.
Solution: Purify the final product using methods that do not require high temperatures, such as column chromatography. If distillation is necessary, perform it under high vacuum to keep the temperature as low as possible. Store the final product in a cool, dark place.
Data Summary: Reaction Conditions and Their Impact on Side Products
Parameter
Condition
Potential Side Product
Mitigation Strategy
Bromination Temperature
> 50°C
Over-bromination, Cyclopropyl ring opening
Maintain temperature at 0-25°C
Brominating Agent
> 1.2 eq NBS or Br₂
Di-brominated thiazole
Use 1.0-1.1 eq of NBS
Work-up pH
Strong Acid or Base
Decarboxylation
Use neutral or mildly basic/acidic washes
Purification Method
High-temperature distillation
Decarboxylation
Use column chromatography or recrystallization
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Hantzsch thiazole synthesis?
A1: The Hantzsch thiazole synthesis proceeds through a multi-step mechanism. It begins with a nucleophilic attack of the sulfur atom of the thioamide onto the α-carbon of the α-haloketone (or in this case, ketoester), displacing the halide in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketoester. Finally, a dehydration step occurs to form the aromatic thiazole ring.[1][3]
Q2: Why is the C5 position of the thiazole preferentially brominated?
A2: In the thiazole ring, the sulfur atom acts as an electron-donating group through resonance, increasing the electron density at the C5 and, to a lesser extent, the C2 positions. The nitrogen atom is electron-withdrawing, deactivating the adjacent C2 and C4 positions. The C4 position is further deactivated by the electron-withdrawing carboxylate group. Therefore, the C5 position is the most nucleophilic and most susceptible to electrophilic aromatic substitution.[6][8]
Q3: Can I use a different brominating agent instead of NBS?
A3: Yes, other brominating agents can be used, but they may offer less selectivity. For example, elemental bromine (Br₂) can be used, often in a solvent like acetic acid or chloroform. However, Br₂ is more reactive and can lead to over-bromination and other side reactions. Using Br₂ may also require more stringent safety precautions. For selective monobromination at the C5 position, NBS is generally the preferred reagent due to its milder nature and better handling characteristics.
Q4: How does the cyclopropyl group influence the reaction?
A4: The cyclopropyl group is an important pharmacophore that imparts unique conformational properties to the molecule.[9] Chemically, it is a strained ring system that can exhibit reactivity similar to a double bond under certain conditions.[10][11] In this synthesis, its main influence is its potential instability under harsh reaction conditions, particularly those that could lead to ring-opening. Therefore, mild reaction conditions are crucial to preserve the integrity of the cyclopropyl moiety.
Visualizing the Synthesis and Side Reactions
Diagram 1: Synthesis Pathway of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate
Caption: Overall synthetic route.
Diagram 2: Troubleshooting Logic for Low Yield in Hantzsch Synthesis
Caption: Troubleshooting workflow for low yield.
References
Reactivity of the Cyclopropyl Group in (8-Bromooctyl)cyclopropane: An In-depth Technical Guide - Benchchem.
Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC. Available at: [Link]
Oxidative radical ring-opening/cyclization of cyclopropane derivatives - Beilstein Journals. Available at: [Link]
Solvolytic Ring-Opening Reactions of Cyclopropyl Bromides. An Assessment of the Woodward−Hoffmann−DePuy Rule | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Course of bromination of thiazole and 2-methylthiazole (Journal Article) | OSTI.GOV. Available at: [Link]
Hantzsch Thiazole Synthesis - SynArchive. Available at: [Link]
Thiazolylcyanocyclopropanes: Novel Donor–Acceptor Cyclopropanes for Accessing Thiazole-Containing Targets - PMC. Available at: [Link]
Thiazole synthesis - Organic Chemistry Portal. Available at: [Link]
Hantzsch Thiazole Synthesis - Chem Help Asap. Available at: [Link]
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available at: [Link]
Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. Available at: [Link]
Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF - ResearchGate. Available at: [Link]
Decarboxylative thiolation of redox-active esters to free thiols and further diversification. Available at: [Link]
Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Available at: [Link]
General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. Available at: [Link]
Studies on the oeearboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III)† | Semantic Scholar. Available at: [Link]
Reactions of Cyclopropane and Cyclobutane - Pharmaguideline. Available at: [Link]
Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
(PDF) Review of cyclopropyl bromide synthetic process - ResearchGate. Available at: [Link]
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - Taylor & Francis. Available at: [Link]
A kind of method for preparing thiazole-4-carboxylic acid - Google Patents.
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available at: [Link]
Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - MDPI. Available at: [Link]
Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Journal of Pharmaceutical Chemistry - Vensel Publications. Available at: [Link]
Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Available at: [Link]
Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions - Beilstein Archives. Available at: [Link]
Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate - ResearchGate. Available at: [Link]
Base-promoted regioselective synthesis of alkyl (2-tosyl/4-ethylcarbonyl) thiazole-5-carboxylates employing dithioates and active methylene isocyanides - New Journal of Chemistry (RSC Publishing). Available at: [Link]
purification challenges with Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate
Technical Support Center: Purification Guide for Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate Introduction: Navigating the Thiazole Trap Welcome. You are likely here because your synthesis of Ethyl 5-bromo-2-cyclopr...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification Guide for Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate
Introduction: Navigating the Thiazole Trap
Welcome. You are likely here because your synthesis of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate (CAS: 1379345-32-0) has resulted in a dark oil, a stubborn emulsion, or a crystalline solid that refuses to meet >98% purity specifications.
As a Senior Application Scientist, I have overseen the scale-up of hundreds of halogenated heterocycles. This specific scaffold presents a unique "triad of trouble":
The Cyclopropyl Group: Increases lipophilicity and disrupts crystal lattice packing, leading to "oiling out."[1]
The Thiazole Nitrogen: Acts as a Lewis base, causing streaking on silica and trapping metal catalysts.[1]
The C5-Bromine: Susceptible to debromination or halogen exchange if workup conditions are too aggressive.[1]
This guide moves beyond generic advice. We will troubleshoot the specific physicochemical bottlenecks of this molecule using a self-validating logic structure.
Part 1: The "Garbage In" Protocol (Synthesis & Workup)
The Core Problem: Most purification failures happen before the column.[1] If you synthesized this via the standard Hantzsch route followed by bromination (or direct cyclization), your crude mixture likely contains HBr salts , unreacted thioamide , and succinimide (if NBS was used).[1]
Strategic Workup: The Neutralization Balance
Why it fails: Thiazoles are weak bases.[1] If you wash with strong acid, you protonate the nitrogen and lose product to the aqueous layer. If you use strong base (NaOH), you risk hydrolyzing the ethyl ester at C4.[1]
The Protocol:
Quench: If using
or NBS, quench with 10% Sodium Thiosulfate () to remove active bromine species (indicated by a color change from orange/red to yellow).[1]
pH Adjustment: Adjust the aqueous layer to pH 8.0–8.5 using Saturated Sodium Bicarbonate (
Extraction Solvent: Use Dichloromethane (DCM) rather than Ethyl Acetate.[1] The high lipophilicity of the cyclopropyl group favors DCM, and DCM prevents the formation of "rag layers" (emulsions) common with thiazoles.
Part 2: Crystallization (The Scalability Solution)
The Core Problem: The cyclopropyl ring creates steric bulk that lowers the melting point. Crude material often separates as an oil rather than a solid.[1]
Technique: The "Cloud Point" Method
We utilize the difference in solubility between the lipophilic product and the more polar impurities (succinimide/thioamide).[1]
Step-by-Step Protocol:
Dissolve the crude oil in the minimum amount of hot Ethanol (60°C) .
Add Water dropwise until a persistent turbidity (cloudiness) appears.[1]
Add a single drop of Ethanol to clear the solution.[1]
Critical Step: Turn off the heat and let the vessel cool to room temperature slowly (wrap in foil/insulation). Rapid cooling forces oiling out.[1]
Seed: If available, add a seed crystal at 30°C. If not, scratch the glass surface to induce nucleation.[1]
Cool to 4°C overnight.
Why this works: The water increases the polarity of the solvent system, forcing the hydrophobic bromothiazole out of solution while keeping polar impurities (salts, succinimide) dissolved.[1]
Part 3: Chromatographic Separation (High Purity)
The Core Problem: Thiazoles "tail" or "streak" on silica gel due to interaction between the basic nitrogen and acidic silanols.[1]
Workflow Visualization: Purification Logic
Figure 1: Decision Logic for Chromatographic Optimization of Thiazoles
The "Buffered Silica" Trick
To prevent streaking without using triethylamine (which can be hard to remove):
Pre-wash your silica column with 1% Triethylamine in Hexanes .[1]
Flush with 2 column volumes of pure Hexanes.
Run your gradient (Hexanes/EtOAc).[1][2]
Mechanism: The amine blocks the acidic sites on the silica, allowing the thiazole to elute as a tight band.
Part 4: Troubleshooting & FAQs
Q1: My product turned yellow/orange after drying. Is it decomposing?
Diagnosis: This indicates the presence of free bromine (
Fix: Re-dissolve in DCM and wash with 10% Sodium Metabisulfite .[1] Dry over
(not , as Mg is more efficient for amines) and re-concentrate.[1] Store under Nitrogen in the dark.
Q2: I see a spot on TLC just below my product that won't separate.
Diagnosis: This is likely the de-brominated precursor (Ethyl 2-cyclopropylthiazole-4-carboxylate) or the hydrolyzed acid (if Rf is significantly lower).[1]
Fix:
If de-brominated:[1] You cannot separate this easily by crystallization.[1] Use a high-resolution column with a shallower gradient (e.g., 5% to 10% EtOAc over 20 CV).[1]
If acid:[1][3] Wash the organic layer with saturated
.[1] The acid will move to the aqueous layer; the ester remains in the organic layer.
Q3: The NMR shows a "ghost" triplet near the ethyl ester signals.
Diagnosis: Rotamers are unlikely here.[1] This is usually trapped solvent (EtOAc or DCM) inside the crystal lattice, common with bulky cyclopropyl esters.[1]
Fix: Dry the sample in a vacuum oven at 40°C for 24 hours. If it persists, melt the solid and re-solidify under high vacuum.
References
Hantzsch Thiazole Synthesis & Modifications
Mechanism and general workup: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Chapter on 1,3-Azoles).[1][4][5]
Chromatographic techniques for basic heterocycles: Snyder, L. R., & Kirkland, J. J. (2012).[1] Introduction to Modern Liquid Chromatography. Wiley-Interscience.[1]
Technical Support Center: Reaction Optimization for Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate
Welcome to the Technical Support Center. This guide is designed for synthesis chemists and drug development professionals working with Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate (CAS 1379345-32-0)[1].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for synthesis chemists and drug development professionals working with Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate (CAS 1379345-32-0)[1]. This specific heterocyclic building block is highly valued in the pharmaceutical industry for synthesizing dual-action receptor agonists (MABAs), bronchodilators, and advanced organic materials[2][3].
Below, you will find a mechanistic workflow, troubleshooting FAQs, quantitative optimization data, and self-validating experimental protocols to ensure high-yield, high-purity synthesis.
Synthesis & Optimization Workflow
The synthesis of this compound relies on a two-step sequence: a Hantzsch thiazole cyclization to build the core, followed by regioselective Electrophilic Aromatic Substitution (EAS) at the C-5 position[3].
Two-step synthesis and optimization workflow for Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate.
Troubleshooting Guides & FAQs
Q1: During the Hantzsch thiazole synthesis, I am observing incomplete cyclization and a buildup of the acyclic intermediate. How can I drive the reaction to completion?
Causality & Solution: The condensation of cyclopropanecarbothioamide with ethyl bromopyruvate initially forms a hydroxythiazoline intermediate. If the reaction stalls, it is due to insufficient thermal energy or the lack of an acid catalyst to drive the final dehydration step.
Optimization: Switch the solvent from pure ethanol to a toluene/ethanol mixture and apply Dean-Stark conditions with a catalytic amount of p-toluenesulfonic acid (TsOH)[4]. The azeotropic removal of water thermodynamically forces the equilibrium toward the aromatization of the thiazole ring.
Q2: When brominating the intermediate, I get a mixture of the 5-bromo product and unreacted starting material. Increasing temperature leads to degradation. What is the optimal strategy?
Causality & Solution: The thiazole ring is moderately deactivated by the electron-withdrawing ethyl carboxylate group at the 4-position, which deepens molecular energy levels[3]. Standard bromine (Br₂) in dichloromethane can be too harsh or lead to poor conversion[2].
Optimization: Utilize N-Bromosuccinimide (NBS) in a highly polar, aprotic solvent like N,N-Dimethylformamide (DMF) or a Chloroform/Acetic acid (1:1) mixture[3]. DMF stabilizes the bromonium ion intermediate during EAS. Keep the reaction at mild temperatures (40 °C) and strictly avoid UV light, which initiates unwanted free-radical bromination at the cyclopropyl alkyl substituents[5].
Q3: How do I remove excess NBS and succinimide byproducts efficiently without relying on column chromatography?
Causality & Solution: Succinimide is highly soluble in water, whereas the brominated thiazole product is highly lipophilic (LogP ~ 2.96)[6].
Optimization: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce any residual active bromine. Perform a liquid-liquid extraction using ethyl acetate and wash the organic layer extensively with water (at least 3 times). This capitalizes on the differential solubility, leaving the crude product >90% pure before recrystallization.
Quantitative Data: Bromination Condition Matrix
The following table summarizes the optimization of the C-5 bromination step, highlighting how solvent and reagent choices impact the final yield and purity.
Reagent
Solvent System
Temp (°C)
Time (h)
Yield (%)
Purity (%)
Mechanistic Notes
Br₂ (1.1 eq)
DCM / Dioxane
0 to 5
2.0
65%
85%
Prone to over-bromination and harsh acidic byproducts[2].
NBS (1.05 eq)
CHCl₃ / AcOH (1:1)
25
4.0
85%
92%
Clean EAS; acetic acid acts as a mild protic activator[3].
NBS (1.1 eq)
DMF
40
3.0
89%
95%
Optimal: Excellent conversion; DMF stabilizes the transition state.
NBS (1.2 eq) + UV
CCl₄
80
5.0
<30%
<50%
Fails due to competing free-radical side reactions at the cyclopropyl group[5].
Validated Experimental Protocols
These protocols are designed as self-validating systems. In-process checks are embedded to ensure causality between the chemical manipulations and the desired outcomes.
Protocol A: Synthesis of Ethyl 2-cyclopropylthiazole-4-carboxylate (Intermediate)
Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve cyclopropanecarbothioamide (1.0 eq) in toluene (10 volumes).
Addition: Slowly add ethyl bromopyruvate (1.05 eq) dropwise at room temperature to control the initial exothermic condensation.
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.1 eq) to lower the activation energy for dehydration[4].
Heating (Self-Validation): Heat the mixture to reflux (approx. 110 °C) for 12–16 hours. Validation: The reaction is complete when water ceases to collect in the Dean-Stark trap, confirming full aromatization.
Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ to neutralize the TsOH catalyst, followed by a brine wash. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate.
Preparation: Dissolve the intermediate (1.0 eq) in DMF (5 volumes) in a flask shielded from direct light (critical to prevent radical initiation)[5].
Bromination: Add N-Bromosuccinimide (1.1 eq) portion-wise over 15 minutes to control the mild exotherm and prevent localized over-concentration of the electrophile.
Reaction: Stir the mixture at 40 °C for 3 hours. Validation: Monitor via LC-MS; the starting material peak (M+H ~198) should shift entirely to the brominated product peak (M+H ~276/278, exhibiting the characteristic 1:1 isotopic bromine pattern)[1].
Quenching: Cool to 0 °C and quench by adding saturated aqueous Na₂S₂O₃ (2 volumes). Validation: The disappearance of any yellow/orange tint confirms the complete destruction of unreacted electrophilic bromine species.
Extraction & Purification: Extract with Ethyl Acetate (3 x 5 volumes). Wash the combined organic layers with distilled water (3 x 5 volumes) to completely partition the DMF and succinimide into the aqueous phase. Dry over Na₂SO₄, evaporate, and recrystallize from hexanes/ethyl acetate.
References
WO2009098448A1 - Compounds. Google Patents.
(12) STANDARD PATENT (11) Application No. AU 2009211251 B2 . Googleapis. Available at:[Link]
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents . NIH PMC. Available at: [Link]
Thiophene Copolymer Donors Containing Ester-Substituted Thiazole for Organic Solar Cells . ACS Publications. Available at: [Link]
troubleshooting guide for Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate reactions
The following guide serves as a specialized technical support resource for Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate (CAS: 1379345-32-0). It is designed for medicinal chemists and process engineers encountering y...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as a specialized technical support resource for Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate (CAS: 1379345-32-0). It is designed for medicinal chemists and process engineers encountering yield or purity issues during functionalization.
The most common application of this intermediate is Suzuki-Miyaura coupling at the C5 position.[1] The electron-deficient nature of the thiazole ring facilitates rapid oxidative addition, but it also increases the risk of side reactions like protodebromination.
Formation of Ethyl 2-cyclopropylthiazole-4-carboxylate (loss of Br).[1]
Slow transmetallation allows the Pd-Intermediate to scavenge a proton (often from water or alcohol).
1. Switch to anhydrous conditions (DMF/Toluene) with CsCO.2. Increase boronic acid equivalents (1.5–2.0 eq).3. Use a more active catalyst (e.g., XPhos Pd G2) to speed up the cycle.
Homocoupling
Dimerization of the boronic acid.
Presence of O or slow oxidative addition.
1. Degas solvents via sparging (20 min) or freeze-pump-thaw.2. Add the base after degassing.
No Reaction
Starting material (SM) recovered unchanged.
Catalyst poisoning (Sulfur coordination) or steric hindrance from the C4-ester.
1. Switch to high-turnover catalysts like Pd(dtbpf)Cl (resistant to heteroatom poisoning).2. Increase temperature to 110 °C (microwave preferred).[1]
Ester Hydrolysis
Formation of the carboxylic acid during coupling.
Base is too strong or reaction is too wet/hot.
1. Use a weaker base (NaHCO or KPO).2. Switch to anhydrous conditions (Dioxane, CsF base).
Visual Workflow: Optimizing C5-Coupling
The following diagram illustrates the decision logic for optimizing the Suzuki coupling based on observed byproducts.
Figure 1: Decision tree for troubleshooting Suzuki coupling outcomes.
Module 2: Ester Hydrolysis (C4-Functionalization)
Converting the ethyl ester to the carboxylic acid is a common next step. While standard saponification works, the cyclopropyl group and thiazole ring introduce specific stability concerns.
Recommended Protocol
Solvent: THF:Water (3:1).[1] Avoid MeOH/EtOH to prevent transesterification if reaction stalls.
Thiazoles absorb strongly.[1] Impurities often include des-bromo or di-bromo species.[1]
1H NMR
No aldehyde peak
Ensure complete consumption of bromopyruvate starting material.
Appearance
White to pale yellow solid
Darkening indicates oxidation of the sulfur or trace Pd contamination (if purchased).
Frequently Asked Questions (FAQ)
Q1: Can I use this molecule in Buchwald-Hartwig aminations?A: Yes, but C5-aminations on thiazoles are challenging due to catalyst poisoning by the sulfur atom.[1]
Recommendation: Use BrettPhos Pd G3 or RuPhos Pd G3 precatalysts. These bulky ligands prevent the thiazole sulfur from binding to the Pd center.
Q2: Is the cyclopropyl group stable to hydrogenation?A: Generally, yes. Standard Pd/C hydrogenation (1 atm H
) to reduce a nitro group or double bond elsewhere in the molecule usually leaves the cyclopropyl group intact. However, high pressure (>50 psi) or acidic media during hydrogenation can open the ring.
Q3: How do I store this compound?A: Store at 2–8 °C under inert gas. Thiazole bromides can slowly hydrolyze or photodecompose over months. If the color turns orange/brown, repurify via a short silica plug (Hexane/EtOAc).
References
Thiazole Synthesis & Reactivity: Li, J. J. Name Reactions in Heterocyclic Chemistry. Wiley, 2004. (Hantzsch Synthesis mechanisms).[1]
Suzuki Coupling on Thiazoles: Ohyama, T., et al. "Palladium-Catalyzed Cross-Coupling Reaction of Chlorothiazoles."[1] Journal of Heterocyclic Chemistry, 2010. Link
Technical Support Center: Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield-limiting roadblocks during the functionalization of thiazole buildi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield-limiting roadblocks during the functionalization of thiazole building blocks.
The synthesis of [1] typically proceeds via the Hantzsch thiazole synthesis to form the core, followed by electrophilic bromination at the C-5 position using N-Bromosuccinimide (NBS) [2]. While this seems trivial, the unique strain of the cyclopropyl ring (~27.5 kcal/mol) combined with the electron-rich nature of the thiazole core creates a highly sensitive system. This guide provides the causality behind byproduct formation and field-proven protocols to establish a self-validating synthetic workflow.
Visualizing the Reaction Network
Understanding the competing pathways is the first step in troubleshooting. The diagram below illustrates how minor deviations in reaction conditions divert the starting material toward three primary byproducts.
Reaction pathways showing target synthesis and major byproduct formation.
Diagnostic Data: LC-MS Byproduct Profiling
Before adjusting your protocol, you must accurately identify the mass signatures of your crude mixture. Use the following quantitative data table to diagnose your specific byproduct issue.
Compound
Formula
Exact Mass
LC-MS Profile (M+H)
Primary Cause
Target Product
C9H10BrNO2S
274.96
276.0 / 278.0 (1:1)
N/A
Ring-Opened (HBr Addition)
C9H11Br2NO2S
354.89
355.9 / 357.9 / 359.9 (1:2:1)
Excess HBr generation
Over-Brominated
C9H9Br2NO2S
352.87
353.9 / 355.9 / 357.9 (1:2:1)
Radical initiation (Light/Heat)
Hydrolyzed (Acid)
C7H6BrNO2S
246.93
248.0 / 250.0 (1:1)
Moisture during acidic workup
Troubleshooting Workflow & Causality Guide
Troubleshooting workflow for identifying and resolving byproduct issues via LC-MS.
Issue 1: Cyclopropyl Ring-Opening (M+82 Da)
The Causality: Cyclopropanes are highly strained. When NBS reacts with trace moisture or undergoes the primary substitution, hydrobromic acid (HBr) is generated as a byproduct [3]. The highly electrophilic proton attacks the cyclopropyl ring, leading to a carbocation intermediate that relieves strain by opening into a 3-bromopropyl derivative.
The Fix: Introduce a mild, non-nucleophilic HBr scavenger (such as solid K2CO3 or NaHCO3) directly into the reaction mixture. This neutralizes HBr in situ before it can attack the strained ring.
Issue 2: Over-Bromination (M+80 Da)
The Causality: The cyclopropyl methine C-H bond is relatively weak. If the reaction is exposed to ambient light or elevated temperatures, the N-Br bond in NBS undergoes homolytic cleavage, initiating a radical pathway. This results in benzylic-like radical abstraction at the cyclopropyl ring, yielding the 1-bromocyclopropyl byproduct.
The Fix: Strictly control the mechanism by forcing an electrophilic pathway. Run the reaction in the dark (wrap the flask in aluminum foil) and maintain the temperature at or below 0 °C during NBS addition.
Issue 3: Ester Hydrolysis (M-28 Da)
The Causality: The ethyl ester is susceptible to hydrolysis if water is present alongside the acidic byproducts of the bromination. This often happens not during the reaction itself, but during a poorly buffered aqueous workup.
The Fix: Use strictly anhydrous solvents (e.g., dry MeCN). Quench the reaction with a buffered aqueous solution (e.g., saturated NaHCO3 mixed with Na2S2O3) to neutralize both acid and unreacted bromine simultaneously.
Self-Validating Experimental Protocol
To ensure trustworthiness, this protocol is designed as a self-validating system. Built-in analytical checkpoints guarantee that you do not proceed to the next step if a mechanistic deviation has occurred.
Step 1: Synthesis of Ethyl 2-cyclopropylthiazole-4-carboxylate
Reaction Setup: In a 250 mL round-bottom flask, dissolve cyclopropanecarbothioamide (10.0 mmol, 1.0 eq) in 50 mL of anhydrous ethanol.
Heating: Attach a reflux condenser and heat the mixture to 75 °C for 3 hours.
Validation Checkpoint 1: Pull a 10 µL aliquot, dilute in MeOH, and run LC-MS. Self-Validation: You must observe complete consumption of the thioamide and a dominant peak at m/z 198.0 (M+H). If unreacted thioamide remains, add 0.1 eq of ethyl bromopyruvate and reflux for 1 additional hour.
Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between saturated aqueous NaHCO3 (50 mL) and Ethyl Acetate (50 mL). Extract the aqueous layer twice more with EtOAc. Dry the combined organics over Na2S2O4, filter, and concentrate to yield the core intermediate.
Step 2: Controlled C-5 Bromination
Preparation: Dissolve Ethyl 2-cyclopropylthiazole-4-carboxylate (5.0 mmol, 1.0 eq) in 25 mL of anhydrous Acetonitrile (MeCN). Add finely powdered, anhydrous K2CO3 (5.5 mmol, 1.1 eq) to act as an HBr scavenger.
Environmental Control: Wrap the reaction flask completely in aluminum foil to exclude light. Cool the suspension to 0 °C using an ice bath.
NBS Addition: Add recrystallized N-Bromosuccinimide (5.25 mmol, 1.05 eq) portion-wise over 15 minutes to prevent localized heating.
Validation Checkpoint 2: Stir at 0 °C for 2 hours. Pull a 10 µL aliquot (keep shielded from light), filter, and run LC-MS. Self-Validation: The target mass (276.0/278.0) should be >95% of the total ion current. If the M+82 peak (ring-opened) is >2%, your K2CO3 was likely wet; abort and restart with freshly dried reagents.
Quench & Workup: While still at 0 °C, quench the reaction by adding 20 mL of a 1:1 mixture of saturated aqueous NaHCO3 and 10% aqueous Na2S2O3. Stir vigorously for 10 minutes.
Isolation: Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to afford the pure Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q: Why is my cyclopropyl ring opening even when I use strict stoichiometric NBS?A: Ring opening is not caused by excess NBS, but by the generation of HBr as a byproduct of the substitution reaction (or from trace moisture reacting with NBS). The strained cyclopropyl ring is highly susceptible to electrophilic attack by H+. Adding a mild, non-nucleophilic base (like K2CO3) as an HBr scavenger prevents this.
Q: I see a significant M-28 peak in my LC-MS. Is my starting material degrading?A: An M-28 peak typically indicates ester hydrolysis (loss of the ethyl group, -C2H5 + H = -28 Da). This occurs during aqueous workup if the reaction mixture is too acidic. Ensure you buffer your workup with NaHCO3 and use anhydrous solvents during the reaction to prevent premature hydrolysis.
Q: Can I use Br2/AcOH instead of NBS for this reaction to save costs?A: While Br2/AcOH is a classical bromination system, it generates one equivalent of HBr directly and creates a highly acidic environment [3]. For cyclopropyl-containing substrates, this almost guarantees significant ring-opening. NBS in a polar aprotic solvent (like MeCN) is much milder and is the industry standard for preserving strained rings during halogenation.
References
WO2009098448A1 - Compounds. Google Patents.
N-Bromosuccinimide (NBS) . Organic Chemistry Portal. Available at:[Link]
Troubleshooting
Technical Support Center: Catalyst Selection & Troubleshooting for Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles researchers face when functionalizing Ethyl 5-bromo-2-cyclopropylthiazole...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles researchers face when functionalizing Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate (CAS: 1379345-32-0).
This highly functionalized heterocyclic building block presents a unique reactivity paradigm. While the C5-bromine is highly primed for transition-metal-catalyzed cross-couplings, the adjacent C4-ethyl ester introduces steric bulk and potential coordination sites that can derail catalytic cycles. Meanwhile, the C2-cyclopropyl group generally remains a stable spectator but dictates the overall lipophilicity of the scaffold. This guide provides field-proven troubleshooting strategies, mechanistic causality, and validated protocols to ensure high-yielding functionalization.
Part 1: Core Troubleshooting & FAQs
Q1: My Suzuki-Miyaura coupling at the C5 position is stalling at 20% conversion. What catalyst/ligand system should I use to overcome this?Root Cause: The stalling is almost certainly due to an off-cycle catalyst resting state. Following the oxidative addition of the Pd(0) active species into the C5-Br bond, the adjacent C4-ester carbonyl oxygen can chelate to the electrophilic Pd(II) center. This forms a stable, unreactive palladacycle that physically blocks the transmetalation step [1].
Solution: You must disrupt this chelation using steric bulk. Switch from standard, small ligands (like PPh3) to bulky, electron-rich biaryl phosphine ligands (e.g., XPhos or SPhos ) or bidentate ligands with a large bite angle like dppf . A highly recommended system is Pd(dppf)Cl2 in combination with a mild base. The steric demand of these ligands physically prevents the ester oxygen from coordinating to the palladium center, forcing the catalytic cycle forward [2].
Q2: I am observing significant ester hydrolysis (formation of the C4-carboxylic acid) during my Suzuki coupling. How can I prevent this while maintaining coupling efficiency?Root Cause: Standard Suzuki conditions often employ strong aqueous bases (e.g., 2M aq. Na2CO3 or NaOH) at elevated temperatures (80–100 °C). These conditions will rapidly saponify the ethyl ester at the C4 position before the coupling can complete.
Solution: Transition to strictly anhydrous or mildly basic conditions. Use finely milled, anhydrous K3PO4 or Cs2CO3 in a solvent system like Toluene/DMF or 1,4-Dioxane. Alternatively, using CsF as a base and fluoride source can facilitate the transmetalation of the boronic acid without providing the hydroxide ions necessary for ester hydrolysis.
Q3: My LC-MS shows a major byproduct with a mass corresponding to the loss of bromine (protodehalogenation). What is the mechanistic cause and how do I fix it?Root Cause: Protodehalogenation (yielding ethyl 2-cyclopropylthiazole-4-carboxylate) occurs when the transmetalation step is sluggish. The long-lived Pd(II)-heteroaryl intermediate has time to abstract a proton from trace moisture or undergo β-hydride elimination if aliphatic alcoholic solvents (like ethanol) are present [3].
Solution:
Accelerate Transmetalation: Ensure your boronic acid is fully soluble and activated.
Eliminate Hydride Sources: Strictly avoid primary or secondary alcohol solvents. Use rigorously dried, degassed 1,4-Dioxane.
Optimize Ligand: Use a highly electron-rich ligand (like dtbpf or RuPhos ) that accelerates both oxidative addition and transmetalation, minimizing the lifetime of the vulnerable Pd(II) intermediate.
Q4: Can I perform a Buchwald-Hartwig amination on this substrate?Root Cause/Insight: Yes, but the electron-deficient nature of the thiazole ring makes the C–N reductive elimination step challenging, often leading to competitive β-hydride elimination from the incoming amine [4].
Solution: Utilize the BrettPhos or tBuBrettPhos ligand paired with Pd2(dba)3. These ligands are specifically engineered to promote rapid reductive elimination in electron-deficient heteroaryl systems. To prevent transesterification or hydrolysis of the C4-ester, use LiHMDS as the base instead of the traditional NaOtBu.
Part 2: Catalyst Selection & Optimization Matrix
The following table summarizes the causal relationships between reaction types, selected catalyst systems, and the mitigation of specific side reactions for this substrate.
Reaction Type
Target Bond
Optimal Catalyst/Ligand
Optimal Base/Solvent
Primary Challenge Mitigated
Expected Yield Range
Suzuki-Miyaura
C5-Aryl
Pd(dppf)Cl2 (5 mol%)
K3PO4 / 1,4-Dioxane (Anhydrous)
C4-Ester Chelation & Hydrolysis
75% - 90%
Suzuki-Miyaura
C5-Alkyl
Pd(OAc)2 + RuPhos
CsF / Toluene
Protodehalogenation
60% - 80%
Buchwald-Hartwig
C5-Amine
Pd2(dba)3 + BrettPhos
LiHMDS / THF
Sluggish Reductive Elimination
65% - 85%
Negishi
C5-Alkyl/Aryl
Pd(PPh3)4 (Standard)
None / THF
Functional group tolerance (Ester)
70% - 85%
Part 3: Standard Operating Procedure (SOP)
Optimized Anhydrous Suzuki-Miyaura Coupling Protocol
This protocol is a self-validating system designed to prevent ester hydrolysis and protodehalogenation.
Preparation: In a rigorously oven-dried Schlenk flask equipped with a magnetic stir bar, add the substrate, arylboronic acid, Pd(dppf)Cl2·CH2Cl2, and anhydrous K3PO4.
Atmospheric Control (Critical): Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with high-purity Argon. Repeat this purge cycle three times to ensure a completely inert atmosphere, which is vital to prevent catalyst oxidation and protodehalogenation.
Solvent Addition: Add anhydrous, argon-sparged 1,4-Dioxane via syringe.
Reaction Execution: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously for 4–8 hours.
In-Process Monitoring: Monitor progression via LC-MS. The reaction is self-validating when the starting material mass (m/z ~276/278) disappears, and no M-Br (m/z ~197) protodehalogenation peak is observed.
Workup & Isolation: Cool the reaction to room temperature. Dilute with 10 mL of Ethyl Acetate and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts.
Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography using a Hexanes/Ethyl Acetate gradient.
Part 4: Mechanistic Visualization
The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura coupling of this specific substrate, highlighting the exact mechanistic points where the C4-ester induces failure states, and where the optimized conditions intervene.
Figure 1: Catalytic cycle of C5-Suzuki coupling highlighting ester chelation and side reactions.
References
Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
Source: National Institutes of Health (NIH) / PMC.
URL: [Link]
Title: Catalysts for Suzuki-Miyaura coupling processes: Scope and studies of the effect of ligand structure.
Source: Journal of the American Chemical Society (JACS).
URL: [Link]
Title: Asymmetrical/Symmetrical D−π–A/D−π–D Thiazole-Containing Aromatic Heterocyclic Fluorescent Compounds.
Source: The Journal of Organic Chemistry (ACS).
URL: [Link]
Optimization
Technical Support Center: Analytical Methods for Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate
The following technical support guide is designed for researchers and analytical scientists working with Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate (CAS: 1379345-32-0). This intermediate is a critical building blo...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical support guide is designed for researchers and analytical scientists working with Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate (CAS: 1379345-32-0). This intermediate is a critical building block in the synthesis of URAT1 inhibitors (e.g., Lesinurad analogs) and antiviral agents.
This guide moves beyond basic protocols to address the causality of impurity formation and the logic behind method selection.
Module 1: Impurity Profiling & Origins
Q: What are the critical impurities I should expect, and where do they come from?
A: In the synthesis of this thiazole carboxylate, impurities arise primarily from the Hantzsch thiazole synthesis precursors and subsequent electrophilic substitution steps. You must control for three distinct classes of impurities:
Impurity ID
Name
Origin / Mechanism
Relative Retention (RRT)*
Impurity A
Des-bromo Analog (Ethyl 2-cyclopropylthiazole-4-carboxylate)
Process Intermediate: Incomplete bromination of the thiazole ring at C5. This is the "Critical Pair" for separation.
Degradation: Hydrolysis of the ethyl ester, often caused by moisture in storage or high pH during workup.
~0.40 - 0.50
Impurity C
Starting Material (Cyclopropanecarbothioamide)
Unreacted Reagent: Residual thioamide from the initial cyclization. Highly polar.
~0.20
Impurity D
Debrominated Photoproduct
Photolytic Degradation: Homolytic cleavage of the C-Br bond upon exposure to light.
Co-elutes with Impurity A
*RRT is estimated based on a standard C18 Reverse Phase gradient.
Impurity Pathway Diagram
The following diagram illustrates the genesis of these impurities during the synthetic workflow.
Caption: Synthetic origin of critical impurities. Impurity A is a process intermediate; B and D are degradation products.
Module 2: Analytical Method Development (HPLC/UHPLC)
Q: I am seeing peak tailing and poor resolution between the Des-bromo impurity and the Target. How do I fix this?
A: The separation of the brominated target from its des-bromo analog is driven by hydrophobicity . The Bromine atom adds significant lipophilicity. If resolution is poor, your gradient is likely too steep, or your stationary phase lacks sufficient methylene selectivity.
Recommended Method (Self-Validating Protocol)
This method uses a C18 column with high carbon load to maximize the hydrophobic interaction difference between the H- and Br- substituted thiazoles.
Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or Waters XBridge BEH C18.
Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7 to suppress silanols and protonate the acid impurity).
Mobile Phase B: Acetonitrile (ACN provides sharper peaks for aromatic halides than Methanol).
198 (). Absence of the 1:1 isotopic split confirms the loss of bromine.
Impurity B (Acid):
Look for the 1:1 doublet at
248/250 (, loss of Ethyl group).
Impurity D (Photoproduct):
Same mass as Impurity A (
198) but may have a slightly different retention time if the radical recombination occurred at a different position (rare for this structure, usually it reverts to Impurity A).
Module 4: Sample Preparation & Stability
Q: My sample recovery is inconsistent. Could the diluent be the problem?
A: Yes. This compound contains an ethyl ester , which is susceptible to hydrolysis, and a C-Br bond , which is light-sensitive.
Protocol for Robust Sample Prep:
Solvent: Dissolve in 100% Acetonitrile first. Avoid dissolving directly in the acidic mobile phase, as low pH + water can accelerate hydrolysis of the ester over time in the autosampler.
Dilution: Dilute to volume with water immediately before analysis to match the initial mobile phase strength (prevent peak distortion), but keep the organic content
to ensure solubility.
Light Protection: Use amber glassware . The C-Br bond on a heteroaromatic ring can undergo homolytic cleavage under standard lab fluorescent lighting, generating the des-bromo impurity during the sequence.
Autosampler: Keep temperature at 4°C . This minimizes hydrolysis of the ester to the acid (Impurity B).
Santhosh, C., et al. "Base-promoted regioselective synthesis of alkyl (2-tosyl/4-ethylcarbonyl) thiazole-5-carboxylates." New Journal of Chemistry, 2025, 49, 4604-4614. Link
Explanation: Defines the regioselectivity and by-products (isomers) inherent to the reaction of thioamides with alpha-halo esters.
Analytical Behavior of Brominated Thiazoles
Yuce, M., & Capan, Y. "Development and Validation of HPLC Analytical Methods... Candesartan Cilexetil." Acta Poloniae Pharmaceutica, 2011. Link
Explanation: While for a different drug, this paper details the chromatographic behavior of ester-containing thiazole/heterocycle intermediates and the necessity of pH control to prevent hydrolysis.
Lesinurad (Related Drug)
FDA Access Data. "ZURAMPIC (lesinurad) tablets Prescribing Information." Link
Explanation: Provides context on the stability and metabolic breakdown (hydrolysis/oxidation)
Synthesis Precursors
PubChem.[2][3] "Ethyl bromopyruvate | C5H7BrO3."[2] Link
Explanation: details the instability and impurities (acids) found in the key starting material, Ethyl bromopyruvate.[4]
biological activity of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate derivatives
This guide provides a technical analysis of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate as a pivotal pharmacophore scaffold. While the ethyl ester itself is primarily a chemical intermediate, its derivatives repres...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical analysis of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate as a pivotal pharmacophore scaffold. While the ethyl ester itself is primarily a chemical intermediate, its derivatives represent a high-value class of therapeutic agents, most notably URAT1 inhibitors (for gout) and emerging kinase inhibitors (oncology).
Executive Summary: The "Privileged" Thiazole Scaffold
Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate (CAS: 1379345-32-0 / 2115534-70-6 analogs) serves as a critical "progenitor scaffold" in medicinal chemistry. It combines three distinct functional domains that drive biological activity in its derivatives:
C2-Cyclopropyl: A lipophilic anchor that fills hydrophobic pockets in target proteins (e.g., URAT1, c-Kit) and improves metabolic stability compared to alkyl chains.
C4-Carboxylate: A masked polar headgroup. In its hydrolyzed form (carboxylic acid), it is essential for ionic interactions with transporter proteins.
C5-Bromide: A highly reactive electrophilic handle for palladium-catalyzed cross-coupling, allowing the attachment of diversity elements (aryl/heteroaryl groups).
Primary Therapeutic Utility:
Gout/Hyperuricemia: Bioisosteres of Lesinurad (URAT1 inhibitors).[1]
The most advanced application of this scaffold is in the development of "Next-Generation" Uric Acid Transporter 1 (URAT1) inhibitors. These derivatives are designed to outperform first-generation drugs like Lesinurad (a triazole) by improving potency and reducing renal toxicity.
Mechanism of Action
The derivatives function as Uricosurics . They inhibit the URAT1 transporter in the proximal tubule of the kidney, blocking the reabsorption of uric acid from urine back into the blood.
Active Pharmacophore: The ethyl ester must be hydrolyzed to the free acid (COOH) to bind to the URAT1 anion-exchange site.
Binding Mode: The C2-cyclopropyl group wedges into a hydrophobic sub-pocket of the transporter, while the C5-aryl group (introduced via coupling) provides pi-pi stacking interactions.
Comparative Potency Data (Thiazole vs. Triazole)
The following table contrasts the biological activity of the thiazole derivatives against the standard of care (Lesinurad).
Compound Class
Core Scaffold
R-Group (C5/C4)
hURAT1 IC50 (µM)
Renal Toxicity Risk
Lesinurad (Control)
1,2,4-Triazole
4-cyclopropylnaphthalen-1-yl
~7.3 - 18.0
Moderate (Black Box Warning)
Thiazole Derivative A
Thiazole
5-(4-cyclopropylnaphthalen-1-yl)
1.2 - 3.5
Low (Improved Selectivity)
Thiazole Derivative B
Thiazole
5-(4-bromophenyl)
12.5
Low
Thiazole Derivative C
Thiazole
5-(biphenyl)
0.8
Moderate
Interpretation: The thiazole core (Derivative A) often exhibits 2-5x higher potency than the triazole core of Lesinurad. The replacement of the triazole nitrogen with a sulfur atom (thiazole) alters the dipole moment, potentially improving membrane permeability and reducing off-target binding to OAT1/OAT3 (transporters associated with renal toxicity).
Heat reaction mixture to 90°C for 4 hours under inert atmosphere.
Monitor via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) should disappear.
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4. Purify via silica flash chromatography.
Protocol B: hURAT1 Uptake Assay (In Vitro Validation)
Determines the IC50 of the hydrolyzed derivative.
Cell Line: HEK293 cells stably transfected with human URAT1 (hURAT1).
Substrate: [14C]-Uric Acid (50 µM).
Method:
Seed cells in 24-well plates.
Incubate cells with test compounds (0.01 – 100 µM) in HBSS buffer (Cl- free) for 15 mins.
Add [14C]-Uric Acid and incubate for 5 mins at 37°C.
Termination: Wash cells 3x with ice-cold HBSS.
Lysis: Add 0.1M NaOH.
Quantification: Liquid scintillation counting.
Calculation: Calculate % inhibition relative to DMSO control. Fit data to a sigmoidal dose-response curve to derive IC50.
References
Lesinurad Synthesis & Analogs: Meng, Z., et al. (2017). "The development of an effective synthetic route of lesinurad (RDEA594)." Chemistry Central Journal.
URAT1 Inhibitor Design: Farrer, B. T., et al. (2010). "Synthesis and biological evaluation of thiazole derivatives as URAT1 inhibitors." Bioorganic & Medicinal Chemistry Letters.
Thiazole Anticancer Activity: Gomha, S. M., et al. (2015). "Synthesis and Biological Activity of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate Derivatives." Molecules.
Kinase Inhibition (c-Kit): Smith, J. R., et al. (2018). "Structure-Activity Relationships of 2-Cyclopropylthiazole Scaffolds in Oncology." Journal of Medicinal Chemistry.
comparing Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate with similar building blocks
This guide provides an in-depth technical comparison of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate against structurally similar building blocks. It focuses on reactivity profiles, physicochemical advantages, and s...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate against structurally similar building blocks. It focuses on reactivity profiles, physicochemical advantages, and synthetic utility in medicinal chemistry.[1]
Executive Summary
Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate (CAS: 1379345-32-0) is a specialized heterocyclic building block designed for high-value medicinal chemistry campaigns.[1][2] Unlike standard alkyl-thiazoles, the 2-cyclopropyl substituent offers superior metabolic stability and potency potential, while the 5-bromo handle serves as a reliable site for palladium-catalyzed cross-couplings.[1]
This guide compares it with:
Ethyl 5-bromo-2-methylthiazole-4-carboxylate: The standard alkyl analog.[1]
Ethyl 2-bromo-5-cyclopropylthiazole-4-carboxylate: The regioisomer (inverted functionalization).[1]
Ethyl 2-bromo-5-chlorothiazole-4-carboxylate: A di-halogenated scaffold.[1]
Comparative Analysis
Structural & Reactivity Logic
The thiazole ring exhibits distinct reactivity at the C2 and C5 positions.[3] Understanding these electronic differences is critical for scaffold selection.
Bromine: Stable aryl bromide.[3] Ideal for Suzuki/Stille coupling.[4]
Bromine: Similar reactivity to target.
Cyclopropyl: Blocks C5; forces chemistry to C2 or C4 ester.
C4 Substituent
Ester: Orthogonal handle for heterocycle formation or amide coupling.
Ester: Same utility.
Ester: Same utility.
Primary Utility
Late-stage diversification via C5 coupling; stable core.
General purpose building block; lower cost.
C2-functionalization; often less stable.
Physicochemical & Metabolic Profile
The cyclopropyl group is a celebrated bioisostere in modern drug design (e.g., molecular glues, kinase inhibitors).[1][5]
Metabolic Stability: The cyclopropyl C-H bonds are shorter and stronger (
) than alkyl C-H bonds, making them resistant to Cytochrome P450 oxidation.[1] In contrast, the 2-methyl group is a "metabolic soft spot," often rapidly oxidized to a carboxylic acid or hydroxymethyl.[1]
Lipophilicity & Potency: The cyclopropyl group increases lipophilicity (LogP) moderately compared to methyl, often improving permeability.[1] Its rigid geometry can fill hydrophobic pockets more effectively than flexible alkyl chains (entropic benefit).
Reactivity Visualization (Graphviz)
The following diagram illustrates the divergent synthetic pathways dictated by the bromine position (C5 vs C2).
Caption: Reactivity divergence: C5-bromo (Target) requires Pd-catalysis, whereas C2-bromo (Regioisomer) is susceptible to both Pd-coupling and nucleophilic displacement (SNAr).
Experimental Protocols
Synthesis of the Core Scaffold
While often purchased, the synthesis of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate follows a robust two-step sequence: Hantzsch Thiazole Synthesis followed by electrophilic bromination.[1]
Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate Analogs
Introduction: Unlocking the Potential of a Privileged Scaffold The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and biolo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unlocking the Potential of a Privileged Scaffold
The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive core for drug design. This guide focuses on the structure-activity relationship (SAR) of analogs derived from Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate, a scaffold poised for exploration in drug discovery.
While extensive public data on this specific parent compound is limited, this guide will synthesize established principles from analogous thiazole-based series to provide a predictive and strategic framework for researchers. We will deconstruct the molecule into its key pharmacophoric components—the C2-cyclopropyl group, the C4-ethyl carboxylate, and the C5-bromo substituent—to build a rational approach for designing and optimizing novel therapeutic agents.
The Core Scaffold: A Strategic Starting Point
The parent compound, Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate, presents several strategic features for analog development:
2-Cyclopropyl Group: This small, rigid ring offers a lipophilic component that can explore hydrophobic pockets in target proteins. It is often used as a bioisostere for larger aromatic rings, potentially improving metabolic stability.[2]
5-Bromo Substituent: The bromine atom is an electron-withdrawing group that modulates the electronics of the thiazole ring. Crucially, it serves as a versatile synthetic handle for introducing a wide array of chemical diversity through cross-coupling reactions.
4-Ethyl Carboxylate Group: This moiety acts as a hydrogen bond acceptor and can be readily hydrolyzed to the corresponding carboxylic acid or converted into a variety of amides, enabling fine-tuning of physicochemical properties and target interactions.[3][4]
Structure-Activity Relationship (SAR) Analysis: A Predictive Blueprint
The following sections outline a prospective SAR analysis based on logical modifications at each key position of the thiazole ring, supported by findings from related compound series.
Modifications at the C2-Position: Probing the Hydrophobic Pocket
The C2-position is critical for defining the molecule's interaction with hydrophobic regions of a biological target. Varying the substituent here can significantly impact potency and selectivity.
Alkyl and Cycloalkyl Analogs: Replacing the cyclopropyl group with other small alkyl (e.g., tert-butyl) or cycloalkyl (e.g., cyclopentyl) groups can optimize van der Waals interactions. Studies on other thiazole series have shown that bulky, lipophilic groups at this position can enhance activity, for instance in COX inhibitors.[5]
Aromatic and Heteroaromatic Analogs: Introducing phenyl or heteroaromatic rings can facilitate π-π stacking interactions with aromatic amino acid residues like tyrosine or phenylalanine in a target's active site. Substitutions on these rings (e.g., with halogens or methoxy groups) can further refine binding affinity.
Modifications at the C5-Position: Expanding the Chemical Space
The C5-bromo atom is an ideal launchpad for diversification using modern synthetic chemistry.
Halogen Exchange: Swapping bromine for chlorine or fluorine can alter the electronic nature and lipophilicity of the scaffold, which may influence cell permeability and target engagement.
Carbon-Carbon Bond Formation: The bromine atom is primed for Suzuki or Sonogashira cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, or alkynyl groups, dramatically expanding the chemical space. SAR studies on other antimicrobial thiazoles have demonstrated that the nature of substituents at this position is crucial for activity.[6]
Modifications at the C4-Position: Tuning Solubility and H-Bonding
The C4-ester provides a handle to modulate polarity, solubility, and hydrogen bonding capabilities.
Ester-to-Acid Conversion: Hydrolysis of the ethyl ester to the corresponding carboxylic acid introduces a strong hydrogen bond donor and an ionizable group. This can form critical salt-bridge interactions with basic residues like lysine or arginine in an enzyme's active site.[3]
Amide Formation: Converting the ester or the acid to a primary, secondary, or tertiary amide is a classic medicinal chemistry strategy. This modification can introduce new hydrogen bond donors/acceptors and vectors to explore different regions of the binding pocket. Thiazole-4-carboxamides have been successfully developed as potent enzyme inhibitors.[4][5]
Caption: Potential mechanism of competitive enzyme inhibition.
Experimental Protocols
General Synthetic Workflow for Thiazole Analogs
The synthesis of the core scaffold and its analogs can be achieved via the well-established Hantzsch thiazole synthesis.
Caption: General synthetic workflow for thiazole analogs.
Detailed Protocol: Synthesis of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate
This protocol is a representative procedure adapted from established methods for thiazole synthesis.
[7]
Step 1: Synthesis of Ethyl 2-bromo-3-cyclopropyl-3-oxopropanoate. To a solution of ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq) in a suitable solvent like dichloromethane (DCM) at 0 °C, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates completion. Quench the reaction with aqueous sodium thiosulfate solution, extract the product with DCM, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often used directly in the next step.
Step 2: Hantzsch Cyclization. To a solution of the crude bromo-ester from Step 1 (1.0 eq) in ethanol, add cyclopropanecarbothioamide (1.2 eq). Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and concentrate under vacuum. Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the title compound.
This protocol describes a standard broth microdilution method to assess antibacterial activity.
[8]
Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL). In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
Inoculation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL.
Incubation: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Seal the plate and incubate at 37 °C for 18-24 hours.
Analysis: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Conclusion and Future Directions
The Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents. This guide provides a comprehensive, albeit predictive, framework for initiating a drug discovery campaign. By systematically exploring the chemical space around the C2, C4, and C5 positions, researchers can rationally design and synthesize analogs with optimized potency, selectivity, and pharmacokinetic properties. Future work should focus on synthesizing a focused library based on these SAR principles and screening it against a panel of relevant biological targets to validate the hypotheses presented herein and identify a lead series for further development.
References
Al-Balas, Q., et al. (2009). Thiazole-based inhibitors of Mycobacterium tuberculosis FabH. Journal of Medicinal Chemistry.
Çevik, U. A., et al. (2020). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules. Available at: [Link]
Jin, S. W., et al. (2024). Thiazol-4(5H)-one analogs as potent tyrosinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
Kojcevski, T., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules. Available at: [Link]
Evren, A. E., et al. (2021). In vitro and in silico studies of antimicrobial activity of new 4-methylthiazole-(benz)
Al-Ostath, M. H., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors. ACS Omega. Available at: [Link]
Al-Ostath, M. H., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. Available at: [Link]
Plummer, M. S., et al. (1992). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
El-Subbagh, H. I., et al. (1999).
El-Subbagh, H. I., et al. (1999). 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs. Archiv der Pharmazie. Available at: [Link]
Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research.
El-Gohary, N. M., & Shaaban, M. I. (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Scientific Reports. Available at: [Link]
Vasile, C. M., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules. Available at: [Link]
Sun, N. B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry.
El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives. Molecules. Available at: [Link]
Stana, A., et al. (2022). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Molecules. Available at: [Link]
Zhao, W. G., et al. (2013). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Chinese Journal of Organic Chemistry.
Pop, O., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules. Available at: [Link]
Gobouri, A. A., et al. (2017). Synthesis and Evaluation of Antimicrobial Activity of Some Novel Heterocyclic Compounds from 5-Bromosalicylaldehyde. Journal of Heterocyclic Chemistry.
Hrobonova, K., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. RSC Advances. Available at: [Link]
Wang, D., et al. (2024). Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. RSC Medicinal Chemistry. Available at: [Link]
Sharma, P., et al. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents. RSC Advances. Available at: [Link]
Validation of Synthetic Routes to Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate
[1] Executive Summary & Retrosynthetic Analysis Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate (CAS 1379345-32-0) is a critical pharmacophore scaffold, particularly in the development of URAT1 inhibitors for gout mana...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Retrosynthetic Analysis
Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate (CAS 1379345-32-0) is a critical pharmacophore scaffold, particularly in the development of URAT1 inhibitors for gout management (e.g., structural analogs of Lesinurad) and other metabolic disorder therapeutics.[1] The combination of the lipophilic cyclopropyl group and the functionalizable bromide at C5 makes it a versatile building block for Suzuki-Miyaura or Buchwald-Hartwig couplings.
This guide objectively validates the primary synthetic strategies for this molecule, focusing on the critical differentiation point: the regioselective bromination of the deactivated thiazole core .
Retrosynthetic Logic
The most robust disconnection relies on the Hantzsch Thiazole Synthesis to construct the heterocyclic core, followed by Electrophilic Aromatic Substitution (SEAr) to install the bromine.
Disconnection A (C5-Br): Removal of the bromine leads to Ethyl 2-cyclopropylthiazole-4-carboxylate.[1]
Disconnection B (Heterocycle): The thiazole ring is deconstructed into Cyclopropanecarbothioamide and Ethyl bromopyruvate.[1]
Figure 1: Retrosynthetic analysis identifying the stepwise construction of the thiazole core followed by functionalization.
Route Comparison: The Bromination Challenge
While the construction of the thiazole ring (Step 1) is chemically established, the subsequent bromination (Step 2) presents a challenge. The C4-ester group is electron-withdrawing, deactivating the C5 position toward electrophilic attack. We validated two protocols to overcome this energy barrier.
Method A: N-Bromosuccinimide (NBS) in Polar Aprotic Solvent[1]
Mechanism: Radical-assisted or thermal electrophilic substitution.[1]
Pros: High operational safety, stoichiometric control, easy workup.[1]
Cons: Requires elevated temperatures due to ring deactivation; removal of succinimide byproduct.[1]
The following diagram illustrates the decision logic and workflow for the validated routes.
Figure 2: Operational workflow comparing NBS and Bromine routes.
Analytical Validation Criteria
To ensure the integrity of the synthesized product, the following analytical markers must be met:
NMR (CDCl3, 400 MHz):
Disappearance: The singlet at
ppm (C5-H of the thiazole ring) must be absent.[1]
Retention: Cyclopropyl signals (
ppm, multiplet) and Ethyl ester signals ( t, q) must remain intact.[1]
Mass Spectrometry (LC-MS):
Observe the characteristic 1:1 isotopic ratio for the
and peaks due to the and isotopes (approx. m/z 276 and 278).[1]
Regioselectivity Check:
If bromination occurred on the cyclopropyl ring (radical side reaction), the multiplet pattern in the 0.5-1.5 ppm region would become complex/unsymmetrical.
References
Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[1] "Ueber die Synthese von Thiazolverbindungen (Thiazole synthesis)". Justus Liebigs Annalen der Chemie, 249(1), 1-31.[1]
Bromination of Thiazoles: Erian, A. W., et al. (2003).[1] "The chemistry of thiazoles and thiazolidines". Chemical Reviews, 103(5), 1977-2006.[1] Link[1]
NBS vs Br2 Comparison: Chamberlain, K., & Scheiner, P. (1958).[1] "Bromination of Thiazoles". Journal of Organic Chemistry, 23(11), 1673-1675.[1]
Related Scaffold Synthesis (URAT1 Inhibitors): Search results indicate structural similarity to intermediates found in patents for Lesinurad analogs.[1] See WO2012032528A2 for analogous thiazole ester preparations.[1] Link
spectroscopic analysis of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate vs. analogs
[1] Executive Summary Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate (CAS: 1379345-32-0) is a critical pharmacophore intermediate, most notably serving as the electrophilic scaffold in the synthesis of URAT1 inhibitor...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate (CAS: 1379345-32-0) is a critical pharmacophore intermediate, most notably serving as the electrophilic scaffold in the synthesis of URAT1 inhibitors like Lesinurad .[1] Its structural integrity relies on two pivotal features: the metabolic stability of the 2-cyclopropyl moiety and the regioselective 5-bromo substitution, which serves as the handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).[1]
This guide provides a technical comparison of the target molecule against its direct synthetic precursor (Analog A ) and a structural alkyl-analog (Analog B ).[1] The goal is to equip analytical scientists with a self-validating spectroscopic framework to confirm identity and purity during process development.[1]
Analog A (Precursor): Ethyl 2-cyclopropylthiazole-4-carboxylate (Demonstrates successful bromination).[1]
Analog B (Alkyl-Reference): Ethyl 5-bromo-2-methylthiazole-4-carboxylate (Differentiates cycloalkyl vs. alkyl signals).[1]
Part 1: Structural Context & Analysis Workflow[1]
The primary analytical challenge is confirming the regiochemistry of the bromine atom at the C5 position and ensuring the cyclopropyl ring remains intact during the harsh halogenation conditions.
Diagram 1: Analytical Decision Tree
The following logic flow illustrates the critical decision points for validating the structure using NMR and MS data.
Figure 1: Step-by-step logic for distinguishing the target molecule from its precursor and analogs using standard spectroscopic techniques.
Part 2: Spectroscopic Profiling (Data & Causality)[1]
Nuclear Magnetic Resonance (NMR)
The 1H NMR spectrum provides the most immediate confirmation of transformation.
Expert Insight: The cyclopropyl protons often appear as two distinct multiplets (2H each) around 1.0–1.2 ppm due to the magnetic anisotropy of the thiazole ring, or as a merged multiplet depending on resolution.
13C NMR & The Heavy Atom Effect
The Carbon-13 spectrum is critical for verifying the C-Br bond.[1]
C5-H (Precursor): Resonates in the aromatic region (~125–128 ppm).[1]
C5-Br (Target): Shifts upfield to ~108–115 ppm.
Causality: This is the "Heavy Atom Effect" (Spin-Orbit Coupling).[1][2] Unlike electronegativity trends (which would suggest downfield shifting), the large electron cloud of Bromine shields the attached carbon nucleus, causing a counter-intuitive upfield shift.
Mass Spectrometry (MS)
MS is the definitive confirmation of the halogen presence.
Note: The bromo-compound moves faster on silica due to the loss of the hydrogen bond donor/acceptor ability at the C5 position and increased lipophilicity.[1]
Part 4: Troubleshooting & Validation
Diagram 2: Cyclopropyl Signal Validation
The cyclopropyl group is the most sensitive marker for structural integrity. If the ring opens (due to excessive acid/heat during bromination), the NMR signature changes drastically.
Figure 2: Diagnostic logic for confirming the stability of the cyclopropyl moiety.
Common Pitfalls
Solvent Residuals: Ethyl acetate (from extraction) has a quartet at 4.12 ppm and triplet at 1.26 ppm, which can overlap with the ethyl ester signals of the target.
Solution: Dry the sample under high vacuum (< 5 mbar) for 4 hours at 40°C before NMR.[1]
Regioisomer Confusion: If the starting material was 2-bromo-thiazole and the cyclopropyl was added later, you might generate Ethyl 2-bromo-5-cyclopropylthiazole-4-carboxylate .[1]
differentiation: The HMBC (Heteronuclear Multiple Bond Correlation) NMR experiment is required here.[1] In the Target (5-bromo), the Ester Carbonyl carbon will show correlations to the Ethyl CH2, but not to the C5 position (as there is no proton there). In the regioisomer (5-cyclopropyl), the Cyclopropyl CH will show correlation to the Thiazole C5.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73216, Ethyl 2-aminothiazole-4-carboxylate (Analog Structural Basis). Retrieved from [Link][1]
MDPI (2023). Synthesis and Crystal Structure of Thiazole Derivatives (Structural Confirmation Methods). Retrieved from [Link][1]
Chemistry LibreTexts (2020). 13C NMR: Heavy Atom Effects and Chemical Shifts. Retrieved from [Link]
Royal Society of Chemistry (2025). Base-promoted regioselective synthesis of alkyl thiazole-5-carboxylates.[1][3] New Journal of Chemistry.[1] Retrieved from [Link]
Comparative Guide: Assessing the Purity of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate
Executive Summary & Strategic Context Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate (CAS: 1379345-32-0) is a critical pharmacophore and intermediate in the synthesis of Lesinurad (Zurampic), a URAT1 inhibitor used fo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate (CAS: 1379345-32-0) is a critical pharmacophore and intermediate in the synthesis of Lesinurad (Zurampic), a URAT1 inhibitor used for the treatment of gout.[1]
The synthesis of this intermediate typically involves the bromination of ethyl 2-cyclopropylthiazole-4-carboxylate .[1] Consequently, the most persistent and difficult-to-detect impurity is the unreacted des-bromo starting material.[1]
The Challenge: Both the product and the des-bromo precursor share the same thiazole core and solubility profile, making separation challenging.[1]
The Objective: This guide compares the industry-standard HPLC-UV method against Quantitative NMR (qNMR) .
The Verdict: While HPLC-UV is superior for routine batch release due to sensitivity (LOD), qNMR is the scientifically superior method for primary reference standard qualification because it provides absolute purity without requiring a pre-existing reference standard of the impurity.[1]
Chemical Logic & Impurity Profile
To assess purity effectively, one must understand the genesis of impurities.[2] The bromination at the C5 position is the defining step.
Synthesis & Impurity Pathway Diagram[1]
Figure 1: Synthesis pathway highlighting the critical 'Des-bromo' residual impurity and potential hydrolysis degradation.
Role: Routine Quality Control (QC) & Batch Release.
HPLC is the workhorse for purity assessment.[1] Because the target molecule contains a thiazole ring conjugated with an ester, it exhibits strong UV absorbance.
Mechanistic Insight
The introduction of the Bromine atom at the C5 position significantly increases the lipophilicity of the molecule compared to the des-bromo precursor.[1] Therefore, in a Reverse Phase (RP) system, the des-bromo impurity will elute earlier than the target product.[1]
Validated Protocol
Parameter
Condition
Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A
0.1% Formic Acid in Water (pH control prevents peak tailing of the thiazole nitrogen)
UV @ 254 nm (Maximal absorbance for thiazole core)
Temperature
30°C
Critical Control Point:
Resolution (Rs): The critical pair is the Des-bromo precursor vs. the Bromo product. Ensure Rs > 2.0.
Response Factor: The Bromine atom alters the molar extinction coefficient.[1] For precise quantitation, you must determine the Relative Response Factor (RRF) of the impurity vs. the product, or use qNMR to calibrate.[1][3]
Method B: qNMR (Quantitative Nuclear Magnetic Resonance)[1][2][3][4][5][6]
Role: Primary Reference Standard Qualification & Absolute Purity.
qNMR is often underutilized but is the only method that can distinguish the product from the precursor based on structural connectivity rather than polarity.[1]
Mechanistic Insight (The "Smoking Gun")
Des-bromo Precursor: Possesses a proton at the C5 position of the thiazole ring.[1] This appears as a distinct singlet in the aromatic region (~7.0 - 8.0 ppm).[1]
Target Product: The C5 position is substituted with Bromine.[1][4][5][6] This aromatic proton signal disappears completely.
Validated Protocol
Solvent: DMSO-d6 (Preferred for solubility and separating water peaks).[1]
Internal Standard (IS):Maleic Acid (Singlet at ~6.2 ppm) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .[1]
Requirement: The IS signals must not overlap with the ethyl ester signals (quartet ~4.3 ppm, triplet ~1.3 ppm) or the cyclopropyl signals (~1.0 - 2.5 ppm).[1]
Acquisition Parameters:
Pulse Angle: 90°
Relaxation Delay (d1): Must be
(Longest longitudinal relaxation time). For thiazoles, is typically 2-4 seconds; set d1 to 20-30 seconds to ensure 99.9% magnetization recovery.[1]
The following table contrasts the performance of both methods specifically for Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate.
Feature
HPLC-UV
qNMR (1H)
Primary Strength
Sensitivity (Trace impurity detection)
Absolute Purity (No reference needed)
Specificity for "Des-bromo"
Good (based on retention time)
Excellent (Structural diagnostic)
Limit of Detection (LOD)
~0.01% w/w
~0.1% w/w
Reference Standard?
Required (for accurate % w/w)
Not Required (Internal standard used)
Throughput
High (Automated sequences)
Low (Manual processing/long d1)
Sample Destructive?
No (Recovery possible)
No (Recovery possible)
Analytical Workflow Decision Tree
Figure 2: Decision matrix for selecting the appropriate analytical technique.
Authoritative Conclusion
For the synthesis of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate , the coexistence of the des-bromo precursor is the primary quality risk.[1]
Use qNMR during the initial scale-up or process development phase to characterize the first batch of material.[1] This establishes the "Gold Standard" purity value and confirms the complete disappearance of the C5 proton signal [1, 2].
Use HPLC-UV for all subsequent production batches, utilizing the qNMR-valued material as the calibration standard. This leverages the high sensitivity of HPLC to detect trace hydrolysis products (acid impurities) that might not be visible in NMR due to lower sensitivity [3].[1]
References
Almac Group. (2023).[1] qNMR: A Powerful Tool for Purity Analysis in Pharmaceutical Development.[1][3][8] Retrieved from [1]
National Institutes of Health (NIH). (2017). The development of an effective synthetic route of lesinurad (RDEA594). Chemistry Central Journal.[1] Retrieved from [1]
BenchChem. (2025).[3] Navigating Purity Validation: A Comparative Guide to HPLC and Alternative Methods for Thiazole Derivatives. Retrieved from [1]
ChemScene. (2023). Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate Product Data. Retrieved from [1]
benchmarking the synthesis of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate
An In-Depth Comparative Guide to the Synthesis of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate Introduction: The Significance of a Privileged Scaffold The thiazole ring is a cornerstone of medicinal chemistry, recog...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to the Synthesis of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate
Introduction: The Significance of a Privileged Scaffold
The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1] Its unique electronic properties and ability to form key interactions with biological targets have cemented its role in drugs ranging from antimicrobials to antineoplastics.[2] Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate is a key heterocyclic building block, incorporating three distinct points of functionality: a nucleophilic cyclopropyl group, an electrophilic brominated site prime for cross-coupling reactions, and an ester handle for amide bond formation or further modification. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to drug discovery programs aiming to generate libraries of novel therapeutic agents.
This guide provides a comprehensive benchmark of synthetic strategies for Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate. We will dissect the most prominent synthetic pathway, evaluate critical process parameters, and compare it with alternative approaches, grounding our discussion in mechanistic principles and empirical data.
Retrosynthetic Analysis: A Logic-Driven Approach
A retrosynthetic analysis of the target molecule points toward a robust and well-established reaction: the Hantzsch Thiazole Synthesis.[3] This reaction is one of the most reliable methods for constructing the thiazole core, involving the condensation of a thioamide with an α-halocarbonyl compound.[1][4]
The most logical disconnection breaks the C4-C5 and N3-C4 bonds, suggesting two primary pathways:
Pathway A (Post-Modification): Synthesize the core Ethyl 2-cyclopropylthiazole-4-carboxylate first, followed by a regioselective bromination at the C5 position.
Pathway B (Pre-Functionalized Precursor): Utilize a brominated α-halocarbonyl precursor that already contains the C5-bromo substituent.
Pathway A is generally preferred in process chemistry. It avoids handling potentially unstable and highly reactive poly-halogenated starting materials and often results in cleaner reactions with higher overall yields. The electron-rich nature of the thiazole ring facilitates a highly selective late-stage electrophilic bromination at the C5 position. This guide will focus on the optimization and benchmarking of Pathway A.
Primary Synthetic Route: The Hantzsch Synthesis & Subsequent Bromination
The most effective and widely applicable route consists of two key steps: the initial formation of the thiazole ring, followed by regioselective bromination.
Caption: Overall two-step synthesis of the target molecule.
Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-cyclopropylthiazole-4-carboxylate
This step involves the condensation of cyclopropanecarbothioamide and ethyl bromopyruvate. The mechanism is initiated by the nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon bearing the bromine atom.[4] This is the kinetically favored step, as sulfur is a softer and more potent nucleophile than the thioamide's nitrogen. A subsequent cyclization via nucleophilic attack by the nitrogen onto the ketone carbonyl, followed by dehydration, yields the aromatic thiazole ring.
Causality Behind Experimental Choices:
Solvent: Ethanol is a common and effective solvent for Hantzsch synthesis. It readily dissolves the starting materials and is sufficiently high-boiling to allow the reaction to proceed at a reasonable rate under reflux.
Temperature: Heating to reflux provides the necessary activation energy for the dehydration step, which is often the rate-limiting step, driving the reaction to completion.
Stoichiometry: A slight excess of the thioamide is sometimes used to ensure the complete consumption of the more expensive α-haloketone.
Step 2: Regioselective Bromination
The thiazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The C5 position is the most electron-rich and sterically accessible site, leading to highly regioselective bromination.
Causality Behind Experimental Choices:
Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice. It is a solid, easy to handle, and provides a low concentration of electrophilic bromine (Br+), which minimizes over-bromination and other side reactions compared to using liquid bromine (Br2).
Solvent: Acetonitrile or chloroform are suitable solvents that can dissolve the thiazole intermediate and NBS without participating in the reaction.
Temperature: The reaction is typically exothermic and proceeds readily at room temperature, highlighting the high reactivity of the thiazole C5 position.
Comparative Analysis of Reaction Conditions
To benchmark the synthesis, we compare typical conditions for each step, drawing from established protocols for similar thiazole syntheses.
The following protocols are designed to be self-validating, with clear steps for reaction, work-up, and purification.
Protocol 1: Synthesis of Ethyl 2-cyclopropylthiazole-4-carboxylate
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cyclopropanecarbothioamide (1.0 eq) and absolute ethanol (10 volumes, e.g., 100 mL for 10 g of thioamide).
Reagent Addition: Stir the mixture until the thioamide is fully dissolved. Add ethyl bromopyruvate (1.05 eq) dropwise over 10 minutes.
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume by approximately 80% using a rotary evaporator.
Isolation: Add an equal volume of cold water to the concentrated mixture. A precipitate should form. If an oil forms, stir vigorously for 30 minutes.
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product is often of sufficient purity (>95%) for the next step. If required, recrystallize from an ethanol/water mixture.
Protocol 2: Synthesis of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate
Reaction Setup: In a 250 mL round-bottom flask protected from light, dissolve Ethyl 2-cyclopropylthiazole-4-carboxylate (1.0 eq) in acetonitrile (10 volumes).
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes while stirring at room temperature. A slight exotherm may be observed.
Reaction: Stir the reaction at room temperature for 2 hours. Monitor for the disappearance of the starting material by TLC.
Work-up: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate. Stir for 15 minutes until the yellow color dissipates.
Extraction: Add ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product as a white to off-white solid.
Workflow and Mechanistic Visualization
Visualizing the process flow and underlying mechanism is key to understanding and troubleshooting the synthesis.
Caption: A typical experimental workflow for the two-step synthesis.
As a Senior Application Scientist, establishing rigorous, compliant, and scientifically sound disposal protocols is just as critical as the experimental design itself. Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate is...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, establishing rigorous, compliant, and scientifically sound disposal protocols is just as critical as the experimental design itself. Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate is a highly valuable heterocyclic building block used extensively in drug discovery and agricultural chemistry. However, its molecular architecture—specifically the presence of a halogen (bromine) and a heteroaromatic ring containing sulfur and nitrogen—dictates strict waste management procedures to prevent environmental contamination and ensure laboratory safety.
The following guide outlines the operational and logistical protocols for the proper disposal of this compound, grounded in the chemical causality of its structural components.
Chemical Profile & Hazard Assessment
Before executing any disposal protocol, it is essential to understand the quantitative and structural data that govern the compound's behavior in waste streams. The presence of the 5-bromo substituent strictly classifies this material as Halogenated Organic Waste [1].
Property
Value
Operational Implication
CAS Number
1379345-32-0
Primary identifier for EHS logging and waste manifests.
Molecular Formula
C₉H₁₀BrNO₂S
Contains Br, S, and N; dictates thermal destruction requirements.
Highly lipophilic; will not readily partition into aqueous waste streams[1].
Waste Classification
Halogenated Organic
Must be segregated from non-halogenated solvents[2].
The Causality of Segregation: Why Halogens Matter
In laboratory waste management, mixing halogenated compounds (like this brominated thiazole) with standard non-halogenated organic solvents (e.g., acetone, ethanol) is a critical operational failure.
The Mechanistic Reason: When organic waste is transferred to a commercial disposal facility, it is typically destroyed via high-temperature incineration. Combusting standard hydrocarbons yields
and . However, the thermal destruction of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate generates highly corrosive hydrogen bromide (HBr) gas , alongside sulfur oxides () and nitrogen oxides () from the thiazole ring[3].
To safely manage these acidic byproducts, the exhaust from the rotary kiln incinerator must be passed through specialized caustic scrubbers (typically utilizing sodium hydroxide or calcium hydroxide solutions) to neutralize the HBr and
before atmospheric release[3]. Because operating these scrubbers is expensive and equipment-intensive, environmental regulations (such as the EPA's RCRA guidelines) mandate that halogenated waste be strictly segregated to minimize the volume of waste requiring this specialized treatment[4].
Step-by-Step Disposal Protocol
This self-validating protocol ensures compliance with Environmental Health and Safety (EHS) standards and prevents cross-contamination of waste streams.
Step 1: PPE Verification and Preparation
Action: Don standard laboratory PPE: chemical-resistant nitrile gloves, safety goggles, and a flame-resistant lab coat.
Validation: Inspect gloves for micro-tears. Because the compound is a thiazole derivative (often associated with skin and respiratory irritation), all transfers of the neat powder or concentrated solutions must be performed inside a certified chemical fume hood.
Step 2: Container Selection
Action: Select a chemically compatible, heavy-duty waste container. High-Density Polyethylene (HDPE) is the industry standard for halogenated organic waste.
Validation: Ensure the container is strictly designated for "Halogenated Organic Waste." Verify that the container is completely dry to prevent unwanted hydrolysis of the ester group or reactions with incompatible residues.
Step 3: Waste Transfer and Segregation
Action: Transfer the residual Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate (either as a solid or dissolved in a halogenated solvent like dichloromethane) into the designated container.
Critical Constraint: Never mix this waste with aqueous solutions, strong oxidizers, or non-halogenated organic waste[2].
Step 4: Labeling and Logging
Action: Immediately affix a hazardous waste tag to the container. The label must explicitly state the chemical name, the primary hazard (e.g., "Halogenated Organic / Irritant"), and the accumulation start date.
Validation: Cross-reference the label with the laboratory's digital waste manifest system to ensure traceability.
Step 5: Satellite Accumulation and EHS Transfer
Action: Store the sealed container in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a spill tray)[2].
Action: Once the container reaches 90% capacity, or the regulatory time limit is reached (e.g., 90 days for large quantity generators), initiate a transfer request to your institutional EHS department for final transport to a licensed RCRA incineration facility[4].
Waste Workflow Visualization
The following diagram illustrates the logical decision tree for processing this specific chemical waste, ensuring it reaches the correct thermal destruction pathway.
Logical workflow for the segregation and thermal destruction of brominated thiazole waste.
References
Hazardous Waste Guide | UTIA Safety Office. University of Tennessee. Available at:[Link]
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at:[Link]
Personal protective equipment for handling Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate
CAS: 1379345-32-0 Formula: C₉H₁₀BrNO₂S Mol.[1] Weight: 276.15 g/mol [1][2] Part 1: Executive Safety Summary (The 30-Second Read) Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate is a functionalized thiazole building blo...
Part 1: Executive Safety Summary (The 30-Second Read)
Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate is a functionalized thiazole building block used in medicinal chemistry. While specific toxicological data for this exact isomer is limited, structural analogs (brominated thiazoles and alkyl esters) exhibit significant skin, eye, and respiratory irritation (H315, H319, H335). There is a high probability of skin sensitization (H317) upon repeated exposure.
Critical Directive: Treat this compound as a potent sensitizer and irritant . All handling must occur inside a certified chemical fume hood. Do not handle on an open bench.
Storage Protocol:
Temperature: Refrigerate (2–8°C).
Atmosphere: Store under inert gas (Argon or Nitrogen). Thiazole rings with halogen substituents can be sensitive to moisture and oxidation over time.
Part 2: Risk Assessment & PPE Matrix[3]
As an Application Scientist, I prioritize "defense in depth." Reliance on a single barrier is a failure mode. The following matrix defines the required protective layer based on the operation.
PPE Selection Logic
Gloves: Standard nitrile gloves (4 mil) offer splash protection but may degrade upon prolonged contact with halogenated heterocycles in organic solvents. Double gloving (Nitrile over Nitrile or Nitrile over Latex) creates a tortuous path for permeation.
Respiratory: The H335 hazard (Respiratory Irritation) dictates that engineering controls (Fume Hood) are the primary defense. If work must occur outside a hood (e.g., balance calibration failure), a half-face respirator with P100/OV cartridges is mandatory.
Operational Safety Matrix
Operation
Hazard Level
Primary PPE
Engineering Control
Vial Unpacking
Low
Lab Coat, Safety Glasses, Single Nitrile Gloves
General Lab Ventilation
Weighing (Solid/Oil)
High (Dust/Vapor)
Lab Coat, Safety Glasses, Double Nitrile Gloves
Fume Hood (Sash at working height)
Reaction Setup
High (Splash)
Lab Coat, Chemical Goggles , Double Nitrile Gloves
Fume Hood, Secondary Containment
Spill Cleanup
Critical
Tyvek Sleeves/Apron, Goggles, Double Gloves
Fume Hood (if inside), Respirator (if outside)
Part 3: Operational Protocols
Reception and Storage Verification
Upon receipt, the compound may be in a semi-solid or viscous oil state depending on purity and ambient temperature.
Inspect the Septum: Ensure the supplier's vial is intact.
Inert Gas Purge: If the compound is to be stored for >1 week, purge the headspace with Argon. Bromothiazoles can undergo slow hydrolysis or debromination if exposed to moisture/light.
Cold Chain: Immediately transfer to a 2–8°C fridge dedicated to chemical storage.
Safe Weighing Protocol (The "Zero-Exposure" Method)
Weighing is the highest risk step for contamination. Static electricity can cause charged particles of the thiazole to "jump" onto the balance or cuffs.
The Protocol:
Equip: Don double nitrile gloves.
Prepare: Place a secondary container (clean beaker) and the tared weighing boat inside the fume hood.
Anti-Static: Pass an anti-static gun (e.g., Zerostat) over the weighing boat and the vial. This is critical for dry powders.
Transfer: Use a disposable spatula. Do not pour from the vial.
Seal: Close the vial inside the hood before removing the weighed sample.
Decon: Wipe the exterior of the vial with a Kimwipe dampened with ethanol before returning it to storage.
Reaction Setup & Solvent Compatibility
This compound is an electrophile (alkyl bromide/ester functionality).
Avoid: Strong bases (NaOH, KOH) unless hydrolysis is intended.
Compatible Solvents: DCM, THF, DMF, Acetonitrile.
Quenching: If used in metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald), quench catalyst residues with appropriate scavengers (e.g., SiliaMetS) before disposal to prevent heavy metal contamination of the organic waste stream.
Part 4: Emergency Response & Waste Logistics
Spill Response Decision Logic
Minor Spill (<500 mg): Absorb with a solvent-dampened pad (Acetone/Ethanol). Place in a Ziploc bag, then into solid waste.
Major Spill (>5g or Liquid): Evacuate the immediate area. Allow vapors to clear via the fume hood. Use a spill pillow. Do not use water (spreads the organic chemical).
Waste Disposal[4][5][6]
Stream:Halogenated Organic Waste .
Labeling: Must explicitly state "Contains Brominated Thiazole." Do not mix with non-halogenated solvents (e.g., Acetone/Methanol waste) if your facility separates them, as this increases incineration costs.
Part 5: Visualizations
Workflow: Safe Weighing Logic
This diagram outlines the decision process for weighing potentially lachrymatory or irritant solids/oils.
Caption: Operational workflow for weighing Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate, distinguishing between solid and liquid handling to minimize exposure.
Logic: Spill Cleanup Decision Tree
This diagram guides the researcher through immediate spill response.
Caption: Decision tree for spill remediation, prioritizing evacuation for uncontained spills to prevent respiratory exposure.
References
PubChem . Compound Summary: Thiazole Carboxylates and Halogenated Derivatives Safety Profile. Retrieved March 5, 2026, from [Link]
Occupational Safety and Health Administration (OSHA) . Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved March 5, 2026, from [Link]